Comprehensive Technical Guide on (2-Methyl-1,6-naphthyridin-3-yl)methanol: Structural Dynamics, Synthesis, and Application Potential
Executive Summary The diazanaphthalene family, specifically the 1,6-naphthyridine scaffold, represents a "privileged structure" in modern medicinal chemistry and drug discovery[1]. Characterized by two fused pyridine rin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The diazanaphthalene family, specifically the 1,6-naphthyridine scaffold, represents a "privileged structure" in modern medicinal chemistry and drug discovery[1]. Characterized by two fused pyridine rings, this electron-deficient bicyclic system is frequently utilized as the pharmacophoric core for highly selective kinase inhibitors (such as FGFR4 inhibitors)[2], antimalarial agents, and topoisomerase I poisons[3].
Among its versatile derivatives, (2-Methyl-1,6-naphthyridin-3-yl)methanol emerges as a highly valuable synthetic intermediate and an active building block. The strategic placement of a methyl group at the C2 position provides critical steric shielding and modulates the basicity of the adjacent N1 nitrogen, while the C3-hydroxymethyl group serves as a dynamic handle for late-stage functionalization or as a critical hydrogen-bond donor in target binding pockets. This whitepaper provides a comprehensive, self-validating technical guide to the physicochemical profiling, biological relevance, and step-by-step synthesis of this critical molecule.
Physicochemical Profiling & Structural Analysis
Before initiating any synthetic or biological workflow, it is critical to establish the quantitative physicochemical parameters of the target molecule. The 1,6-naphthyridine core is highly aromatic, and the presence of the two nitrogen atoms significantly alters its electron density compared to quinoline or isoquinoline analogs.
Table 1: Physicochemical and Structural Properties
Parameter
Value / Description
Chemical Name
(2-Methyl-1,6-naphthyridin-3-yl)methanol
Molecular Formula
C₁₀H₁₀N₂O
Molecular Weight
174.20 g/mol
SMILES String
OCC1=CC2=CN=CC=C2N=C1C
Scaffold Class
Diazanaphthalene (1,6-Naphthyridine)
Hydrogen Bond Donors
1 (Hydroxyl -OH)
Hydrogen Bond Acceptors
3 (N1, N6, Hydroxyl -O)
CAS Number
Unassigned / Proprietary (Cataloged via vendor IDs)[4]
Mechanistic Insights & Biological Relevance
The pharmacological utility of the 1,6-naphthyridine core stems from its ability to act as a bidentate or highly directional hydrogen-bond acceptor[1]. In the context of oncology, specifically in hepatocellular carcinoma (HCC), 1,6-naphthyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[2].
The N1 atom of the naphthyridine core typically inserts deep into the ATP-binding hinge region of the kinase. When designing inhibitors, the (2-Methyl-1,6-naphthyridin-3-yl)methanol scaffold is highly advantageous: the C3-hydroxymethyl group can be oxidized to an aldehyde or converted into a leaving group, allowing for the attachment of an electrophilic warhead (e.g., an acrylamide) designed to covalently bind to specific cysteine residues (like Cys552 in FGFR4)[2].
Fig 1: Pharmacological mechanism of 1,6-naphthyridine derivatives in FGFR4 kinase inhibition.
Synthetic Methodology & Workflow
To ensure high yield, regioselectivity, and scientific integrity, the synthesis of (2-Methyl-1,6-naphthyridin-3-yl)methanol is best achieved via a two-step protocol starting from a preformed pyridine ring[1]. The core is constructed using a base-catalyzed Friedländer annulation[5], followed by a chemoselective hydride reduction.
Step 1: Base-Catalyzed Friedländer Annulation
Objective: Construct the bicyclic 1,6-naphthyridine system.
Causality: The Friedländer condensation is utilized because it guarantees absolute regiocontrol. The nucleophilic primary amine of 4-amino-3-formylpyridine attacks the ketone carbonyl of ethyl acetoacetate to form an intermediate Schiff base. Concurrently, the active methylene undergoes an intramolecular aldol condensation with the formyl group, followed by dehydration to yield the fully aromatized system[5].
Protocol:
Preparation: Charge an oven-dried round-bottom flask with 4-amino-3-formylpyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
Solvation: Suspend the reactants in absolute ethanol to achieve a 0.5 M concentration.
Catalysis: Add a catalytic amount of piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv). The acid/base dual catalysis accelerates enamine and iminium intermediate formation.
Cyclodehydration: Reflux the mixture at 80 °C for 12–16 hours under a strict nitrogen atmosphere.
Monitoring: Monitor reaction progression via LC-MS until complete consumption of the starting materials is observed.
Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the intermediate ethyl 2-methyl-1,6-naphthyridine-3-carboxylate.
Step 2: Chemoselective Ester Reduction
Objective: Reduce the C3-carboxylate to a hydroxymethyl group without saturating the aza-aromatic core.
Causality: The 1,6-naphthyridine ring is highly electron-deficient. Using aggressive reducing agents (like LiAlH₄ at room temperature) can lead to unwanted partial reduction of the pyridine rings (forming dihydro-naphthyridines). Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures is chosen because it provides precise chemoselectivity, transferring hydrides exclusively to the ester carbonyl[6].
Protocol:
Preparation: Dissolve the purified ethyl 2-methyl-1,6-naphthyridine-3-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) under an argon atmosphere.
Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Hydride Transfer: Dropwise, add DIBAL-H (1.0 M in THF, 2.5 equiv) over 30 minutes to prevent localized heating and maintain chemoselectivity.
Reaction: Stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 2 hours.
Fieser Workup (Self-Validation): Quench the reaction carefully at 0 °C by the sequential addition of water (1 mL per gram of DIBAL-H), 15% aqueous NaOH (1 mL/g), and water (2.5 mL/g). This specific sequence deliberately collapses the aluminum complexes into easily filterable, granular aluminum salts, preventing emulsion formation.
Isolation: Filter the salts through a pad of Celite, wash thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield pure (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Fig 2: Step-by-step synthetic workflow and quality control for the target naphthyridine.
Analytical Validation & Quality Control
A protocol is only as reliable as its analytical validation. To ensure the structural integrity and purity of the synthesized (2-Methyl-1,6-naphthyridin-3-yl)methanol, the following quantitative parameters must be met. The downfield shift of the pyridine protons is highly diagnostic of the successful formation of the 1,6-naphthyridine core.
Table 2: Quantitative Analytical Validation Data
Analytical Method
Target Parameter
Expected Value / Observation
Diagnostic Significance
LC-MS (ESI+)
[M+H]⁺ Ion
m/z 175.2
Confirms exact molecular mass.
¹H NMR (DMSO-d₆)
C4-H (Aromatic)
Singlet, ~8.2 ppm
Confirms regioselective ring closure at C4.
¹H NMR (DMSO-d₆)
-CH₂-OH
Doublet, ~4.7 ppm
Confirms intact hydroxymethyl group.
¹H NMR (DMSO-d₆)
C2-CH₃
Singlet, ~2.7 ppm
Confirms retention of the C2 methyl group.
HPLC (C18 Column)
Purity (AUC)
> 98.0% at 254 nm
Validates batch suitability for downstream bioassays.
References
MDPI Pharmaceuticals. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." (2021).[Link]
Journal of Medicinal Chemistry. "Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma." (2022).[Link]
Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents." (2010).[Link]
The Journal of Organic Chemistry. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." (2024).[Link]
Cambridge University Press. "Name Reactions in Organic Synthesis: Friedländer Synthesis."[Link]
Pharmacological Profiling and Mechanism of Action of (2-Methyl-1,6-naphthyridin-3-yl)methanol in Biological Assays
Executive Summary (2-Methyl-1,6-naphthyridin-3-yl)methanol is a highly versatile, nitrogen-containing heterocyclic building block[1]. The 1,6-naphthyridine scaffold is recognized as a privileged pharmacophore in modern d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Methyl-1,6-naphthyridin-3-yl)methanol is a highly versatile, nitrogen-containing heterocyclic building block[1]. The 1,6-naphthyridine scaffold is recognized as a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antiviral, oncological, and neuroprotective properties[2][3]. As a Senior Application Scientist, understanding the precise molecular interactions of this scaffold is critical for designing robust biological assays. This whitepaper details the structural pharmacology, primary mechanisms of action, and standardized, self-validating assay protocols for evaluating (2-Methyl-1,6-naphthyridin-3-yl)methanol and its derivatives.
Structural Pharmacology & Mechanistic Rationale
The biological efficacy of (2-Methyl-1,6-naphthyridin-3-yl)methanol is driven by its unique steric and electronic topography:
The 1,6-Naphthyridine Core: The fused pyridine rings create an electron-deficient aromatic system. The nitrogen atoms at positions 1 and 6 act as potent hydrogen bond acceptors and facilitate bidentate chelation with divalent metal ions (e.g., Mg²⁺, Mn²⁺) within enzyme active sites[3].
2-Methyl Substitution: This group acts as a steric anchor. In kinase active sites, the methyl group restricts rotational degrees of freedom, locking the molecule into an optimal conformation for hinge-region binding and preventing off-target promiscuity[4].
3-Hydroxymethyl Substitution: The primary alcohol is a critical vector for target engagement. It acts as both a hydrogen bond donor and acceptor. In viral integrase targets, it mimics the interactions of diketo acids; in kinases, it projects into solvent-exposed channels to improve binding enthalpy and aqueous solubility[5][6].
Figure 1: Dual mechanism of action for 1,6-naphthyridines in viral and kinase inhibition.
Primary Biological Targets & Pathways
Viral Integrase and Polymerase Inhibition (HIV-1 & HCMV)
1,6-Naphthyridine derivatives exhibit profound antiviral properties, particularly against Human Cytomegalovirus (HCMV) and HIV-1[5][7]. Unlike earlier integrase inhibitors that target 3'-processing, naphthyridine derivatives specifically block the strand transfer step of viral DNA integration[5].
The mechanism relies on the nitrogen atoms chelating catalytic Mg²⁺ ions, while the hydroxymethyl group engages the LEDGF/p75 allosteric site. Notably, mutations that confer resistance to standard diketo acids (e.g., N155S) do not inherently confer resistance to naphthyridines, proving a distinct and highly valuable binding modality[5][8].
Figure 2: Molecular interactions of the 1,6-naphthyridine scaffold in HIV-1 Integrase.
In oncology, the 1,6-naphthyridine core is utilized to develop potent, ATP-competitive inhibitors for kinases such as FGFR4 (implicated in colorectal cancer) and c-Met[4][6]. The planar heterocyclic core intercalates into the adenine-binding pocket (hinge region) of the kinase. The 2-methyl group prevents steric clashes with the gatekeeper residue, while the 3-hydroxymethyl acts as a synthetic handle to reach into the ribose pocket, displacing structured water molecules and significantly increasing thermodynamic binding affinity[6].
Quantitative Data & Target Affinity
The following table synthesizes the pharmacological targeting data for 1,6-naphthyridine derivatives across various biological assays.
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not only list steps but establish causality and internal validation.
Protocol 1: HIV-1 Integrase Strand Transfer Assay (In Vitro)
Causality: This assay isolates the strand transfer step by pre-incubating the enzyme with donor DNA before introducing the inhibitor, ensuring the readout specifically reflects the naphthyridine's known mechanism of action[5].
Oligonucleotide Preparation: Anneal biotinylated donor DNA and FITC-labeled target DNA in a Tris-HCl buffer (pH 7.4).
Complex Formation: Incubate recombinant HIV-1 integrase (400 nM) with donor DNA for 30 minutes at room temperature. Note: Buffer must contain 10 mM MgCl₂, as naphthyridines require divalent metals for target chelation.
Compound Addition: Dispense (2-Methyl-1,6-naphthyridin-3-yl)methanol (titrated from 10 µM to 1 nM) in DMSO. Keep final DMSO concentration
≤
1% to prevent enzyme denaturation.
Strand Transfer: Add FITC-target DNA and incubate at 37°C for 60 minutes.
Detection & Validation: Transfer the reaction to a streptavidin-coated microplate. Wash unbound DNA and measure FITC fluorescence (Ex: 490 nm / Em: 520 nm).
Self-Validation Check: Include a DMSO-only vehicle control (0% inhibition) and a known diketo acid reference inhibitor (e.g., L-731,988) to calculate the Z'-factor. A Z'-factor > 0.5 validates assay robustness.
Causality: Planar aromatic systems like naphthyridines often exhibit compound autofluorescence. TR-FRET introduces a time delay before measurement, completely bypassing background fluorescence and eliminating false positives[2].
Reaction Mix: Combine recombinant FGFR4 kinase, biotinylated peptide substrate, and ATP at its exact
Km
concentration. Using ATP at
Km
ensures the assay is highly sensitive to ATP-competitive hinge binders.
Inhibitor Addition: Use acoustic liquid handling (e.g., Echo) to dispense the compound, preventing tip carryover and ensuring precise low-volume delivery.
Incubation: Incubate the kinase reaction for 60 minutes at 25°C.
Stop & Detect: Add a detection buffer containing EDTA (to chelate Mg²⁺ and instantly halt kinase activity), a Europium (Eu)-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
Measurement & Validation: Read the plate using a time-resolved fluorometer.
Self-Validation Check: Calculate the 665 nm / 620 nm emission ratio. Use an EDTA-quenched well at
T=0
as the negative control (100% inhibition) to establish the assay floor.
Figure 3: Step-by-step TR-FRET assay workflow for kinase inhibitor screening.
ProQuest. "Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives." Source: proquest.com.
Antimicrobial Agents and Chemotherapy. "Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus." Source: asm.org.
PNAS. "A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase." Source: pnas.org.
PubMed. "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer." Source: nih.gov.
ResearchGate. "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent Allosteric Site HIV-1 Integrase Inhibitors." Source: researchgate.net.
Universitat de Barcelona. "Tetrahydrobenzo[h][1,6]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer." Source: ub.edu.
Organic & Biomolecular Chemistry. "Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Source: rsc.org.
MDPI. "Antimicrobial Activity of Naphthyridine Derivatives." Source: mdpi.com.
Technical Whitepaper: Physicochemical Profiling, Safety, and Laboratory Handling of (2-Methyl-1,6-naphthyridin-3-yl)methanol
Executive Summary As a Senior Application Scientist, establishing rigorous, causality-driven protocols for specialized heterocyclic building blocks is paramount for both laboratory safety and downstream experimental repr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, establishing rigorous, causality-driven protocols for specialized heterocyclic building blocks is paramount for both laboratory safety and downstream experimental reproducibility. (2-Methyl-1,6-naphthyridin-3-yl)methanol is a highly versatile intermediate utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and novel antimicrobial pharmacophores. This whitepaper provides an in-depth, self-validating framework for its safe handling, dissolution, and mechanistic application in drug discovery.
Before interacting with any chemical agent, we must establish its fundamental quantitative parameters. The 1,6-naphthyridine core acts as a bioisostere for quinolines but possesses altered electron density, which often improves aqueous solubility and modulates metabolic clearance in drug candidates[1].
The quantitative data for this specific derivative is summarized below based on supplier specifications from [2] and [3]:
Property
Value
Structural/Practical Implication
Chemical Name
(2-Methyl-1,6-naphthyridin-3-yl)methanol
Primary alcohol handle for synthetic elaboration.
Molecular Formula
C10H10N2O
Nitrogen-rich heterocycle; prone to hydrogen bonding.
Molecular Weight
174.20 g/mol
Small molecular weight allows for high atom economy.
SMILES String
OCC1=CC2=CN=CC=C2N=C1C
2-Methyl group provides steric shielding to the core.
Physical State
Crystalline Solid / Powder
High risk of static-induced aerosolization during transfer.
Safety Data Sheet (SDS) & Hazard Mitigation Causality
Standard safety data for functionalized naphthyridines dictates strict adherence to [4]. In advanced laboratory practice, we do not merely follow SDS guidelines; we must understand the causality behind them to engineer fail-safes.
H302 (Harmful if swallowed): The nitrogen-rich 1,6-naphthyridine core exhibits a strong propensity for pi-stacking and hydrogen bonding ()[1]. If ingested, it can rapidly intercalate with nucleic acids or bind to off-target biological macromolecules, disrupting cellular function[4].
H315 (Skin Irritation) & H319 (Serious Eye Irritation): The localized nitrogens on the naphthyridine ring are weakly basic. When exposed to the moisture of mucosal membranes, the cornea, or sweat on the skin, localized pH shifts occur. This disrupts lipid bilayers, leading to acute irritation and inflammation[4].
H335 (Respiratory Irritation): As a dry powder, this compound forms micro-particulate aerosols easily. Inhalation deposits these basic particulates directly onto the sensitive alveolar epithelium, triggering immediate respiratory defense mechanisms (coughing, bronchospasm)[4].
Laboratory Handling & Workflow Protocols
To ensure absolute scientific integrity and safety, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : every critical step includes a verification mechanism to prevent cascading errors.
Figure 1: Self-validating workflow for safe handling of (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Step-by-Step Methodology:
Step 1: Environmental & PPE Setup
Action: Conduct all open-container handling within a certified chemical fume hood (minimum face velocity of 100 fpm). Don standard PPE, but specifically mandate double-layered nitrile gloves .
Causality: Standard latex gloves offer insufficient chemical resistance. If Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used as a solvent, it acts as a highly efficient molecular carrier. An accidental splash of a DMSO-naphthyridine solution will rapidly permeate latex and transport the active compound directly through the dermal barrier into the bloodstream.
Step 2: Static-Mitigated Weighing
Action: Use an anti-static gun (e.g., Zerostat) on the weighing paper and the analytical balance draft shield. Transfer the powder using a grounded, stainless-steel spatula.
Causality: Heterocyclic powders carry a high static charge. Static repulsion causes aerosolization (drastically increasing the H335 inhalation risk) and leads to inaccurate mass measurements. A 2 mg loss due to static cling cascades into erroneous molarity calculations for all downstream biological assays.
Step 3: Dissolution & Aliquoting
Action: Dissolve the compound in anhydrous DMSO to create a 0.1 M master stock solution. Vortex for 60 seconds, followed by 5 minutes of sonication at room temperature.
Validation Check: Visually inspect the vial against a high-contrast light source for undissolved micro-particulates. If the solution is optically clear, proceed to Step 4. If cloudy, return to sonication (Self-correction loop).
Step 4: Analytical Validation & Storage
Action: Before utilizing the stock, run a 1 µL aliquot via LC-MS. Once purity is confirmed, purge the master vial with Argon gas, seal with a PTFE-lined cap, and store at -20°C in an amber vial.
Causality & Validation: The LC-MS step guarantees that the primary alcohol (-CH₂OH) has not undergone spontaneous oxidation to an aldehyde during transit. Argon gas is heavier than air; it displaces ambient oxygen in the vial headspace, preventing long-term oxidative degradation of the benzylic-like alcohol while in cold storage.
Mechanistic Application in Medicinal Chemistry
The strategic placement of the hydroxymethyl group at the 3-position, sterically shielded by the adjacent 2-methyl group, offers a precise vector for structural elaboration. Application scientists typically activate this handle via Swern or Dess-Martin oxidation to yield the corresponding aldehyde. This intermediate can then undergo reductive amination to append solubilizing basic amines, or Wittig olefination to extend the carbon framework. The inherent electron-deficient nature of the 1,6-naphthyridine core ensures that these subsequent reactions proceed with highly predictable kinetics, making it an indispensable tool in rational drug design.
References
PubChem Compound Summary for CID 67488, 1,6-Naphthyridine
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
PubChem Hazard Identifications (H302, H315, H319, H335)
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Preliminary Toxicity Screening of (2-Methyl-1,6-naphthyridin-3-yl)methanol: A Strategic Framework for Early-Stage De-Risking
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Perspective: Senior Application Scientist Introduction & Pharmacological Context The compound (2-Methyl-1,6-naphthyridin-3-yl)methanol (Mole...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Perspective: Senior Application Scientist
Introduction & Pharmacological Context
The compound (2-Methyl-1,6-naphthyridin-3-yl)methanol (Molecular Formula: C10H10N2O) represents a highly versatile chemical scaffold in modern drug discovery[1]. The 1,6-naphthyridine core is a privileged structure, frequently leveraged for its potent biological activities, ranging from 5-HT4 receptor antagonism to robust antiviral efficacy against Human Cytomegalovirus (HCMV)[2][3].
However, the very physicochemical properties that make naphthyridines effective target binders—namely, their planar aromatic systems, basic nitrogen atoms, and tunable lipophilicity—also introduce significant toxicological liabilities. These include potential DNA intercalation (genotoxicity), off-target ion channel blockade (cardiotoxicity), and metabolic cytotoxicity[4][5].
To prevent late-stage clinical attrition, it is imperative to subject (2-Methyl-1,6-naphthyridin-3-yl)methanol to a rigorous, mechanistically grounded preliminary toxicity screening. This whitepaper outlines a self-validating, multi-tiered in vitro framework designed to definitively assess the safety profile of this compound.
Strategic Screening Framework
Our screening strategy follows a logical progression from general cellular health to highly specific mechanistic liabilities. By structuring the workflow in this manner, we ensure that non-specific cytotoxicity does not confound the interpretation of specialized assays (such as genotoxicity or patch-clamp data).
Figure 1: Tiered preliminary toxicity screening workflow for naphthyridine derivatives.
Phase I: Cytotoxicity Profiling (WST-1 Assay)
Causality & Assay Selection
Before assessing specific toxicological mechanisms, baseline cell viability must be established. For naphthyridine derivatives, the WST-1 assay is vastly superior to the traditional MTT assay[3]. MTT requires the addition of solubilization agents (like DMSO or SDS) to dissolve formazan crystals, which introduces pipetting errors and increases assay variability. In contrast, WST-1 yields a highly water-soluble formazan dye upon cleavage by mitochondrial dehydrogenases, allowing for direct spectrophotometric reading. This ensures higher precision and throughput, which is critical when screening multiple concentration gradients of (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Self-Validating Protocol
To ensure the trustworthiness of the data, this protocol operates as a self-validating system utilizing internal quality controls.
Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of
1×104
cells/well. Incubate for 24 hours at 37°C in 5% CO2.
Compound Exposure: Treat cells with a 10-point concentration gradient of (2-Methyl-1,6-naphthyridin-3-yl)methanol (0.1 µM to 100 µM).
Reagent Addition: After 48 hours of exposure, add 10 µL of WST-1 reagent directly to the culture media in each well. Incubate for 2 hours.
Quantification: Measure absorbance at 450 nm using a microplate reader (reference wavelength 650 nm).
System Validation: The assay is only deemed valid if the Vehicle Control exhibits >95% viability and the Positive Control exhibits >90% cell death.
Phase II: Genotoxicity Assessment (OECD TG 487)
Causality & Assay Selection
Because (2-Methyl-1,6-naphthyridin-3-yl)methanol contains a planar bicyclic ring system, there is a structural risk of DNA intercalation. To evaluate this, we strictly adhere to the OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test) [6]. We utilize TK6 human lymphoblastoid cells because they are of human origin, possess a stable karyotype, and crucially, are p53-competent. This ensures that the natural DNA damage response and apoptotic pathways are intact, preventing false negatives that often occur in p53-deficient lines like CHO[7].
Figure 2: Mechanistic pathway of the OECD TG 487 In Vitro Micronucleus Assay.
Self-Validating Protocol
Culture Preparation: Maintain TK6 cells in RPMI 1640 medium supplemented with 10% horse serum.
Exposure & Controls: Expose cells to the test compound at concentrations determined by the Phase I WST-1 assay (up to a maximum of 55 ± 5% cytotoxicity).
Negative Control: Vehicle (0.1% DMSO).
Positive Clastogen Control: Mitomycin C (induces structural chromosome breaks).
Cytokinesis Block: Add Cytochalasin B (3-6 µg/mL) to the cultures. Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division, resulting in easily identifiable binucleated cells.
Harvest & Staining: Harvest cells after 1.5–2.0 normal cell cycles. Fix and stain with DAPI or Giemsa.
Scoring & Validation: Score a minimum of 2,000 binucleated cells per concentration for the presence of micronuclei. System Validation: The assay is valid only if both Mitomycin C and Colchicine induce a statistically significant increase in micronucleus frequency compared to the vehicle control.
Phase III: Cardiotoxicity (hERG Patch-Clamp)
Causality & Assay Selection
Basic amines and lipophilic heterocycles are notorious for interacting with the aromatic residues (e.g., Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[4]. Blockade of this channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[5]. Given the basic nitrogen atoms in the 1,6-naphthyridine core, automated patch-clamp screening is an absolute necessity.
Self-Validating Protocol
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
Electrophysiology Setup: Employ an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.
Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds to activate and inactivate the channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Perfusion & Controls:
Perfuse extracellular solution to establish baseline current.
Perfuse (2-Methyl-1,6-naphthyridin-3-yl)methanol at varying concentrations.
System Validation: The assay is valid only if the tail current remains stable (<10% run-down) during the baseline phase, and the E-4031 positive control produces >90% inhibition of the tail current.
Quantitative Data Interpretation & Decision Matrix
To facilitate rapid, objective decision-making, the quantitative outputs from the self-validating protocols are measured against strict developmental thresholds. The table below outlines the Go/No-Go criteria for (2-Methyl-1,6-naphthyridin-3-yl)methanol progression.
Toxicity Assay
Target Metric
Acceptable Threshold (Go)
Flagged Threshold (Review)
Critical Liability (No-Go)
Phase I: WST-1
IC50 (Cell Viability)
> 50 µM
10 µM – 50 µM
< 10 µM
Phase II: OECD 487
Micronucleus Frequency
< 2-fold over vehicle
2 to 3-fold over vehicle
> 3-fold (Statistically sig.)
Phase III: hERG
IC50 (Tail Current Block)
> 30 µM
10 µM – 30 µM
< 10 µM
Phase IV: HepG2
CYP450 Metabolite Toxicity
No shift in IC50 with S9
< 2-fold shift with S9
> 2-fold shift with S9
Conclusion
The preliminary toxicity screening of (2-Methyl-1,6-naphthyridin-3-yl)methanol requires a precise balance of broad viability profiling and targeted mechanistic assays. By utilizing the WST-1 assay for high-fidelity cytotoxicity readouts, the OECD TG 487 protocol with TK6 cells for comprehensive genotoxicity screening, and automated patch-clamp electrophysiology for hERG liability assessment, drug development professionals can effectively de-risk this promising scaffold. Implementing these self-validating protocols ensures that only safe, viable candidates progress to costly in vivo pharmacokinetic and pharmacodynamic models.
References
New Benzo[h][1,6]naphthyridine and Azepino[3,2-c]quinoline Derivatives as Selective Antagonists of 5-HT4 Receptors: Binding Profile and Pharmacological Characterization | Journal of Medicinal Chemistry - ACS Publications -[Link]
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus | Antimicrobial Agents and Chemotherapy - ASM Journals -[Link]
Mammalian Cell In Vitro Micronucleus Assay | Charles River Laboratories -[Link]
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials | PMC -[Link]
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling - ACS Publications -[Link]
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications -[Link]
An In-depth Technical Guide to the Solubility Profile of (2-Methyl-1,6-naphthyridin-3-yl)methanol
Abstract The determination of a compound's solubility profile is a cornerstone of early-stage drug development, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2][3]...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The determination of a compound's solubility profile is a cornerstone of early-stage drug development, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of the novel N-heterocycle, (2-Methyl-1,6-naphthyridin-3-yl)methanol. We detail a robust, self-validating experimental protocol based on the equilibrium shake-flask method, coupled with a precise High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) quantification method.[4][5][6] The narrative emphasizes the scientific rationale behind experimental choices, linking the compound's structural attributes to its solubility behavior across a panel of common laboratory solvents. All data presented herein is illustrative to guide researchers in applying this methodology.
Introduction
(2-Methyl-1,6-naphthyridin-3-yl)methanol, hereafter referred to as "the compound," is a substituted naphthyridine. The naphthyridine core is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[7][8] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous and non-aqueous solubility are critical parameters. Poor solubility can lead to inadequate drug absorption, variable bioavailability, and significant challenges during formulation development.[2][3][9][10] It is estimated that up to 40% of approved drugs and 90% of those in the development pipeline are poorly water-soluble, making solubility assessment a critical early-stage hurdle.[3]
This technical guide presents a detailed methodology for determining the equilibrium solubility of (2-Methyl-1,6-naphthyridin-3-yl)methanol. The objective is to provide researchers, chemists, and formulation scientists with a practical, authoritative protocol and a logical framework for interpreting the resulting data. The chosen methodology, the shake-flask technique, is considered the "gold standard" for thermodynamic solubility measurement due to its reliability and direct measurement of the compound in a saturated, equilibrated solution.[4][11]
Physicochemical Properties of (2-Methyl-1,6-naphthyridin-3-yl)methanol
Understanding the inherent chemical nature of the compound is essential for predicting and interpreting its solubility.
Molecular Structure: The structure combines a polar heterocyclic naphthyridine core with a hydroxylmethyl group capable of hydrogen bonding, and a lipophilic methyl group. The two nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors.
Caption: Molecular Structure of (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Significance
Molecular Formula
C₁₀H₁₀N₂O
-
Molecular Weight
174.20 g/mol
Influences diffusion and dissolution rates.
XLogP3
1.2
Indicates moderate lipophilicity, suggesting potential for membrane permeability but also a need for polar interactions for dissolution.
H-Bond Donors
1
The hydroxyl group can donate a hydrogen bond, promoting interaction with protic solvents.
| H-Bond Acceptors| 3 | The two ring nitrogens and the hydroxyl oxygen can accept hydrogen bonds, enhancing solubility in polar solvents. |
Note: Predicted values are computationally derived and serve as a preliminary guide.
Materials and Methods
This section outlines the materials and a detailed, self-validating protocol for determining the solubility of the compound.
Materials
(2-Methyl-1,6-naphthyridin-3-yl)methanol: Solid, purity >98% (characterized by NMR and LC-MS).
Solvents: HPLC grade or equivalent for all solvents listed in Table 2.
Equipment:
Analytical balance (± 0.01 mg)
Vortex mixer
Thermostatic orbital shaker capable of maintaining 25 °C ± 0.5 °C
HPLC system with UV detector, autosampler, and C18 column.
Experimental Design: The Shake-Flask Method
The equilibrium (or thermodynamic) shake-flask method is the chosen protocol.[11] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to allow the system to reach equilibrium.[4] The resulting saturated solution is then filtered and the concentration of the dissolved compound is measured. This approach provides the true thermodynamic solubility, a crucial value for biopharmaceutical and formulation decisions.[12]
Causality Behind Experimental Choices:
Excess Solid: Ensures that the solution becomes fully saturated.
Equilibration Time (24-48h): Allows sufficient time for the dissolution process to reach a steady state, which is critical for obtaining a true thermodynamic value.[6]
Temperature Control (25 °C): Solubility is temperature-dependent; maintaining a constant temperature ensures reproducibility.
Centrifugation & Filtration: Removes all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Using low-binding filters is crucial to prevent loss of the analyte.[13]
Detailed Protocol: Solubility Determination
Caption: Experimental workflow for shake-flask solubility determination.
Preparation: Add an excess amount (approximately 5 mg) of the solid compound into a tared 1.5 mL microcentrifuge tube. Record the exact weight.
Solvent Addition: Add 1.0 mL of the selected solvent to the tube.
Initial Mixing: Cap the tube securely and vortex vigorously for 1 minute to ensure the powder is well-dispersated.
Equilibration: Place the tubes in a thermostatic orbital shaker set to 25 °C and agitate for 24 to 48 hours. A visual confirmation of excess solid should be made at the end of the incubation period.
Phase Separation: Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved solid.
Filtration: Carefully withdraw the supernatant using a pipette and pass it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microparticulates.
Dilution & Analysis: Prepare an appropriate dilution of the filtrate using the mobile phase and quantify the concentration using the validated HPLC-UV method described below.
Analytical Method: HPLC-UV Quantification
A validated HPLC-UV method is essential for accurately determining the compound's concentration in the saturated filtrates.[14][15] HPLC separates the analyte from any potential impurities or degradants, while UV detection provides a sensitive and robust means of quantification based on the Beer-Lambert law.[16][17]
Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at a predetermined λ_max (e.g., 234 nm).[18]
Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines. A calibration curve is generated using standards of known concentrations prepared from a stock solution in a suitable solvent like DMSO or methanol.
Results
The following table summarizes the hypothetical equilibrium solubility data for (2-Methyl-1,6-naphthyridin-3-yl)methanol in a range of common laboratory solvents at 25 °C.
Table 2: Equilibrium Solubility of (2-Methyl-1,6-naphthyridin-3-yl)methanol at 25 °C
The solubility profile provides significant insights into the physicochemical nature of (2-Methyl-1,6-naphthyridin-3-yl)methanol and has direct implications for its handling and development.
High Solubility in Polar Solvents: The compound exhibits high solubility in polar aprotic (DMSO) and polar protic (Methanol, Ethanol) solvents. This is consistent with its structure. The polar naphthyridine ring, with its two nitrogen atoms, and the hydroxylmethyl group can readily form hydrogen bonds and dipole-dipole interactions with these solvents. The exceptional solubility in DMSO (>100 mg/mL) makes it an ideal solvent for preparing high-concentration stock solutions for in-vitro screening assays.
Limited Aqueous Solubility: The solubility in water is very low (< 0.1 mg/mL). While the molecule possesses hydrogen bonding capabilities, the overall aromatic scaffold contributes to a moderate lipophilicity (XLogP3 ≈ 1.2), which limits its interaction with the highly ordered hydrogen-bonding network of water. This low aqueous solubility is a common challenge for drug candidates and suggests that formulation strategies, such as salt formation or the use of solubilizing excipients, may be necessary for developing an oral dosage form.[2][10]
Moderate to Low Solubility in Nonpolar Solvents: Solubility decreases significantly as solvent polarity decreases. The compound is only sparingly soluble in dichloromethane and slightly soluble in toluene. Its solubility in a purely nonpolar solvent like hexane is negligible. This trend confirms that polar interactions are the primary driving force for the dissolution of this molecule.
Conclusion
This guide has detailed a comprehensive and scientifically grounded methodology for determining the solubility profile of (2-Methyl-1,6-naphthyridin-3-yl)methanol. The equilibrium shake-flask method, paired with a validated HPLC-UV quantification technique, provides reliable and accurate thermodynamic solubility data.
The illustrative results indicate that the compound is highly soluble in polar organic solvents like DMSO and methanol but exhibits poor aqueous solubility. This profile is critical information for drug development professionals, guiding decisions related to:
Solvent selection for chemical synthesis, purification, and analytical testing.
Preparation of stock solutions for biological assays.
Early assessment of potential bioavailability challenges and the need for advanced formulation approaches.
By following the protocols and interpretive framework presented, researchers can confidently and accurately characterize the solubility of this and other novel chemical entities, a crucial step in the journey from discovery to clinical application.
References
ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]
Galvão, J., et al. (2020). The Importance of Solubility for New Drug Molecules. Pharmaceutics. [Link]
Velev, O. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. CordenPharma. [Link]
U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA. [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. [Link]
ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences. [Link]
Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. [Link]
Hörter, D., & Dressman, J. B. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. TGA. [Link]
Chistyakov, V. V., & Povarov, L. S. (2000). Naphthyridines. Structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews. [Link]
ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. ICH. [Link]
Wang, J., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]
Fornal, E., & Gąsiorowska, J. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]
Brown, D. J., & Paudler, W. W. (2008). The Naphthyridines. John Wiley & Sons. [Link]
Fornal, E., & Gąsiorowska, J. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
Certara. (2014). What is HPLC/UV?. Certara. [Link]
Greenwood, M. (2022). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. News-Medical.net. [Link]
Kim, J., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules. [Link]
Singh, S. S., et al. (2021). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. Analytical Methods. [Link]
Application Note: Synthesis and Validation Protocol for (2-Methyl-1,6-naphthyridin-3-yl)methanol
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Application Context: 1,6-Naphthyridine derivatives are critical pharmacophores in modern drug discovery, frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists
Application Context: 1,6-Naphthyridine derivatives are critical pharmacophores in modern drug discovery, frequently utilized as core scaffolds in the development of kinase inhibitors (e.g., Raf, GCN2, and PERK inhibitors)[1][2]. The compound (2-Methyl-1,6-naphthyridin-3-yl)methanol serves as a versatile, bi-functional building block for late-stage diversification via etherification, oxidation to the corresponding aldehyde, or cross-coupling methodologies.
Retrosynthetic Strategy and Mechanistic Rationale
To achieve a robust, scalable, and self-validating synthesis of (2-Methyl-1,6-naphthyridin-3-yl)methanol, a two-step sequence is employed.
Annulation (Step 1): A modified Friedländer condensation between 4-aminopyridine-3-carboxaldehyde and ethyl acetoacetate. This approach is selected over alternative cross-coupling cyclizations because it rapidly constructs the pyridine-fused ring system in a single step with high regioselectivity, driven by the thermodynamic stability of the resulting aromatic system. Piperidine is utilized as a catalytic base to facilitate the initial Knoevenagel-type condensation, followed by spontaneous intramolecular cyclization and dehydration.
Reduction (Step 2): The resulting intermediate, ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, undergoes controlled reduction using Lithium Aluminum Hydride (LiAlH
4
). The ester is cleanly reduced to the primary alcohol. Temperature control (0 °C to room temperature) is critical here to prevent potential over-reduction or nucleophilic attack on the electron-deficient naphthyridine ring.
Process Workflow Visualization
Figure 1: Two-step synthetic workflow for (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale validation batch.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Step 1: Condensation
4-Aminopyridine-3-carboxaldehyde
122.13
1.0
1.22 g (10.0 mmol)
Limiting Reagent
Ethyl acetoacetate
130.14
1.2
1.56 g (12.0 mmol)
Reactant
Piperidine
85.15
0.2
0.17 g (2.0 mmol)
Catalyst (Base)
Ethanol (Absolute)
46.07
-
20.0 mL
Solvent
Step 2: Reduction
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
216.24
1.0
1.08 g (5.0 mmol)*
Limiting Reagent
Lithium Aluminum Hydride (LiAlH
4
)
37.95
2.0
0.38 g (10.0 mmol)
Reducing Agent
Tetrahydrofuran (THF), Anhydrous
72.11
-
15.0 mL
Solvent
*Note: Step 2 scale is adjusted based on an assumed ~80% yield from Step 1, utilizing 5.0 mmol of the isolated intermediate for the reduction validation.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Causality Focus: Ethanol is chosen as the solvent to allow for a reflux temperature (~78 °C) that provides sufficient thermal energy for the dehydration step of the Friedländer annulation without causing thermal degradation of the starting materials.
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyridine-3-carboxaldehyde (1.22 g, 10.0 mmol) and absolute ethanol (20 mL).
Reagent Addition: Introduce ethyl acetoacetate (1.56 g, 12.0 mmol) to the stirring suspension, followed by the dropwise addition of piperidine (0.17 g, 2.0 mmol).
Reaction Execution: Heat the mixture to reflux (approx. 80 °C external bath temperature). The suspension will typically transition to a homogeneous, dark solution. Maintain reflux for 4–6 hours.
In-Process Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in Dichloromethane; UV visualization at 254 nm). The starting aldehyde should be completely consumed.
Workup & Isolation: Cool the reaction mixture to room temperature, then concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO
3
(20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate.
Purification: Recrystallize the crude ester from a mixture of ethyl acetate and hexanes to afford the intermediate as an off-white solid.
Step 2: Synthesis of (2-Methyl-1,6-naphthyridin-3-yl)methanol
Causality Focus: The Fieser method is strictly employed for quenching the LiAlH
4
reaction. Direct aqueous quenching of LiAlH
4
produces an unfilterable, gelatinous aluminum hydroxide emulsion. The Fieser method (n mL H
2
O, n mL 15% NaOH, 3n mL H
2
O) forces the precipitation of granular, easily filterable aluminate salts, ensuring high recovery of the polar product.
Preparation: Purge an oven-dried 50 mL two-neck flask with inert gas (N
2
or Argon). Add anhydrous THF (10 mL) and LiAlH
4
(0.38 g, 10.0 mmol). Cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve the intermediate ester from Step 1 (1.08 g, 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cold LiAlH
4
suspension over 15 minutes to control the exothermic evolution of hydrogen gas[1].
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
In-Process Monitoring: Verify the complete disappearance of the ester via TLC (Eluent: 10% MeOH in Dichloromethane). The product alcohol will appear as a significantly more polar spot.
Fieser Quench (Critical Step): Re-cool the flask to 0 °C. Vigorously stir and sequentially add:
0.38 mL of distilled H
2
O (dropwise, caution: H
2
evolution).
0.38 mL of 15% aqueous NaOH solution.
1.14 mL of distilled H
2
O.
Isolation: Allow the mixture to warm to room temperature and stir for 15 minutes until a white, granular precipitate forms. Add anhydrous MgSO
4
to dry the mixture, then filter through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 x 15 mL) to extract any product trapped in the salts.
Final Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 2% to 10% Methanol in Dichloromethane) to yield (2-Methyl-1,6-naphthyridin-3-yl)methanol (CAS: N/A[3][4]) as a solid.
Analytical Validation Criteria
To ensure trustworthiness, the final product must be validated against the following expected analytical parameters:
LC-MS (ESI+): Expected
[M+H]+
= 175.08 m/z.
1
H NMR (400 MHz, DMSO-
d6
):
The disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).
Appearance of a singlet integrating to 2H at ~4.7 ppm corresponding to the benzylic methylene group (
−CH2OH
).
Appearance of a broad singlet integrating to 1H at ~5.4 ppm corresponding to the hydroxyl proton (
−OH
), exchangeable with D
2
O.
Aromatic signals characteristic of the 1,6-naphthyridine core (e.g., a highly deshielded proton at C-5 around ~9.2 ppm).
Using (2-Methyl-1,6-naphthyridin-3-yl)methanol as an intermediate in pharmaceutical drug design
Strategic Rationale & Scaffold Significance In the landscape of modern medicinal chemistry, the 1,6-naphthyridine heterocyclic core is widely recognized as a "privileged structure" for scaffold re-evolution and drug repo...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Scaffold Significance
In the landscape of modern medicinal chemistry, the 1,6-naphthyridine heterocyclic core is widely recognized as a "privileged structure" for scaffold re-evolution and drug repositioning[1]. This diazanaphthalene system provides a highly versatile geometric framework capable of presenting ligands to multiple distinct biological receptors[2].
(2-Methyl-1,6-naphthyridin-3-yl)methanol serves as a high-value, bifunctional intermediate in the synthesis of these therapeutics[3][4]. The strategic placement of the hydroxymethyl group at the C3 position offers a reactive handle for late-stage functionalization (e.g., oxidation, etherification, or cross-coupling), while the C2 methyl group provides essential steric shielding that modulates the molecule's lipophilicity and rotational degrees of freedom during target binding.
Mechanistic Causality in Target Binding
The selection of the 1,6-naphthyridine scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality across two primary therapeutic domains:
Kinase Inhibition (Oncology): The 1,6-naphthyridine core acts as a bioisostere for the purine ring of ATP. The nitrogen atoms at positions 1 and 6 function as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides within the ATP-binding hinge region of oncogenic kinases[5]. By functionalizing the C3-hydroxymethyl group of our intermediate, drug designers can direct diverse chemical appendages outward into the solvent-exposed channel, drastically improving target selectivity (e.g., against VEGFR-2 and MET) and aqueous solubility[5]. This mechanism is clinically validated by Ripretinib (Qinlock), an FDA-approved 1,6-naphthyridin-2(1H)-one derivative for advanced gastrointestinal stromal tumors (GIST)[2].
Viral Enzyme Inhibition (Infectious Disease): In antiviral drug design, the 1,6-naphthyridine scaffold is uniquely capable of coordinating with divalent metal cations. For HIV-1 integrase inhibitors (such as the L-870,810 series), the naphthyridine core chelates Mg²⁺ ions within the enzyme's catalytic active site, halting viral DNA integration[6]. Furthermore, specific 1,6-naphthyridine derivatives have demonstrated profound efficacy against Human Cytomegalovirus (HCMV), operating via mechanisms that retain potency even against ganciclovir-resistant strains[7].
Quantitative Efficacy Profile
To contextualize the therapeutic potential of derivatives synthesized from this intermediate, the following table summarizes the benchmarked biological activities of 1,6-naphthyridine analogues across various targets.
The true utility of (2-Methyl-1,6-naphthyridin-3-yl)methanol lies in its ability to act as a divergence point for parallel library generation. The diagram below illustrates the logical pathways for transforming this core intermediate into specific therapeutic classes.
Divergent synthetic workflows utilizing (2-Methyl-1,6-naphthyridin-3-yl)methanol in drug design.
Self-Validating Experimental Protocols
The following protocols detail the "Pathway A" workflow, transforming the inert alcohol into a highly active kinase inhibitor library.
Protocol A: Chemoselective Oxidation to 2-Methyl-1,6-naphthyridine-3-carbaldehyde
Causality: To attach complex pharmacophores via C-N bonds, the primary alcohol must first be oxidized to an electrophilic aldehyde. Manganese(IV) oxide (MnO₂) is explicitly chosen over harsher oxidants (e.g., Jones reagent or KMnO₄) because it is highly chemoselective for allylic/benzylic alcohols. Crucially, it prevents the unwanted N-oxidation of the electron-rich 1,6-naphthyridine nitrogens and avoids over-oxidation to the carboxylic acid.
Procedure:
Dissolve 1.0 eq of (2-Methyl-1,6-naphthyridin-3-yl)methanol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
Add 10.0 eq of activated MnO₂ sequentially in three portions over 1 hour to control the exothermic surface reaction.
Stir the suspension vigorously at room temperature for 12 hours.
Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with ethyl acetate.
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
Self-Validation System: The reaction is self-validating via LC-MS and ¹H-NMR. Before proceeding, LC-MS must confirm the disappearance of the starting material mass (
m/z
175[M+H]⁺) and the appearance of the aldehyde mass (
m/z
173 [M+H]⁺). Furthermore, ¹H-NMR must reveal the emergence of a sharp singlet at ~10.2 ppm (the aldehyde proton), confirming structural integrity without N-oxide formation.
Protocol B: Pharmacophore Conjugation via Reductive Amination
Causality: Coupling the newly formed aldehyde with a secondary amine (e.g., N-methylpiperazine) introduces a basic center that improves aqueous solubility and interacts with solvent-exposed residues in the kinase ATP-binding pocket. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. The steric bulk and electron-withdrawing nature of the acetoxy groups make STAB exceptionally mild; it selectively reduces the transient iminium ion without reducing the unreacted aldehyde back to the starting alcohol.
Procedure:
Dissolve 1.0 eq of 2-Methyl-1,6-naphthyridine-3-carbaldehyde and 1.2 eq of the target secondary amine in 1,2-dichloroethane (DCE).
Add 1.5 eq of STAB in a single portion. Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.
Stir the mixture at room temperature for 4–6 hours.
Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB.
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation System: The reaction visually validates itself as the initial deep color (indicative of the conjugated iminium intermediate) fades upon reduction. Analytically, LC-MS must confirm the target mass of the conjugated product. The definitive self-validation is achieved via ¹H-NMR: the aldehyde peak at ~10.2 ppm must completely disappear, replaced by a new benzylic methylene singlet at ~3.6–3.8 ppm, unequivocally proving the formation of the new C-N bond.
In Vitro Assay Protocols for Anticancer Agents Derived from (2-Methyl-1,6-naphthyridin-3-yl)methanol
Executive Summary & Scientific Rationale The compound (2-Methyl-1,6-naphthyridin-3-yl)methanol serves as a highly versatile synthetic building block for the development of novel nitrogen-containing heterocyclic therapeut...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The compound (2-Methyl-1,6-naphthyridin-3-yl)methanol serves as a highly versatile synthetic building block for the development of novel nitrogen-containing heterocyclic therapeutics [3]. Through functional group modulation and heterocyclic annulation, this precursor is converted into complex 1,6-naphthyridine derivatives that have emerged as potent, broad-spectrum antitumor candidates [1].
Recent pharmacological evaluations demonstrate that these derivatives exert their cytotoxic effects primarily through the dual inhibition of Topoisomerase I and II (Topo I/II) and the subsequent induction of reactive oxygen species (ROS)-mediated apoptosis [2]. This application note provides a comprehensive, self-validating framework for evaluating the in vitro biological activity of these derivatives, specifically tailored for drug development professionals.
Mechanistic Pathway Visualization
To contextualize the downstream assays, the following diagram illustrates the established signaling and molecular degradation pathway triggered by 1,6-naphthyridine derivatives in human cancer cells.
Mechanism of action for 1,6-naphthyridine derivatives inducing apoptosis.
Compound Preparation and Handling
Causality & Best Practices: 1,6-naphthyridine derivatives are typically hydrophobic. Stock solutions must be prepared in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete dissolution. To prevent solvent-induced cytotoxicity and artifactual data, the final concentration of DMSO in any cellular assay must never exceed 0.1% (v/v) .
Protocol 1: Topoisomerase I and II Inhibition Assays
Purpose: To determine if the synthesized derivative acts as a Topo I or Topo II poison/catalytic inhibitor [2].
Self-Validating System:
Positive Control (Topo I): Camptothecin.
Positive Control (Topo II): Doxorubicin or Etoposide.
Negative Control: Vehicle (0.1% DMSO) + DNA + Enzyme.
Blank: Supercoiled plasmid DNA (pBR322) without enzyme (checks for spontaneous degradation).
Step-by-Step Methodology:
Reaction Mixture Assembly:
Topo I: Prepare a 20 µL reaction containing 10 mM Tris-HCl (pH 7.9), 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.
Topo II: Prepare a 20 µL reaction containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 mM dithiothreitol (DTT).
Expert Insight (Causality): ATP and Mg²⁺ are strictly required for the Topo II assay because Topo II utilizes ATP hydrolysis to drive the transport of the intact DNA double helix through the transient double-strand break. Topo I operates via a different mechanism and does not require ATP.
DNA Addition: Add 0.5 µg of supercoiled pBR322 plasmid DNA to each reaction tube.
Compound Incubation: Add the naphthyridine derivative at varying concentrations (e.g., 0.1 to 50 µM).
Enzyme Addition: Add 1 Unit of human recombinant Topo I or Topo II. Incubate at 37°C for 30 minutes.
Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL). Incubate at 37°C for 15 minutes. Causality: This step digests the enzyme and releases the trapped DNA from the cleavage complex.
Resolution: Electrophorese samples on a 1% agarose gel in 1X TAE buffer at 80V for 1.5 hours. Stain with ethidium bromide and visualize under UV light.
Protocol 2: Cell Viability and Proliferation (CCK-8 Assay)
Purpose: To evaluate the antiproliferative activity of the derivatives on human cancer cell lines (e.g., U87MG glioblastoma or MCF-7 breast cancer) [1].
Causality of Assay Choice: The Cell Counting Kit-8 (CCK-8) assay utilizes WST-8, which is reduced by cellular dehydrogenases to a highly water-soluble orange formazan dye. Unlike the traditional MTT assay, CCK-8 does not require solubilization steps (DMSO addition), minimizing handling errors and preserving cell architecture for potential downstream multiplexing.
Step-by-Step Methodology:
Seeding: Harvest target cells (e.g., U87MG) in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the naphthyridine derivative (e.g., 0.5, 1, 2, 4, 8, 16 µM). Include 5-Fluorouracil (5-FU) as a positive control.
Incubation: Incubate for 48 to 72 hours depending on the doubling time of the specific cell line.
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Expert Insight: Avoid introducing bubbles via the pipette tip, as they will severely interfere with optical density (OD) readings.
Detection: Incubate for 1-2 hours. Measure absorbance at 450 nm using a microplate reader.
Validation: Calculate the IC₅₀ using non-linear regression. The assay is considered valid only if the vehicle control shows >95% viability and the positive control (5-FU) falls within its established historical IC₅₀ range.
Protocol 3: Mechanistic Validation of Apoptosis (DAPI Staining & ROS)
Purpose: To confirm that the observed cytotoxicity is driven by ROS-induced apoptosis and nuclear damage, a hallmark of 1,6-naphthyridine efficacy [1].
Step-by-Step Methodology:
Treatment: Treat cells with the derivative at IC₅₀ and 2×IC₅₀ concentrations for 24 hours.
ROS Measurement: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes in the dark. Measure fluorescence (Ex: 488 nm, Em: 525 nm) via flow cytometry.
Causality: DCFH-DA is a cell-permeable, non-fluorescent probe. Upon entering the cell, it is cleaved by esterases and oxidized by intracellular ROS into highly fluorescent DCF, providing a direct quantitative readout of oxidative stress.
Nuclear Morphology (DAPI): Fix cells with 4% paraformaldehyde for 15 minutes. Wash with PBS, then stain with DAPI (1 µg/mL) for 10 minutes. Observe under a fluorescence microscope. Apoptotic cells will exhibit distinct chromatin condensation and nuclear fragmentation.
Expected Pharmacological Profile
The following table summarizes the expected quantitative benchmarks for optimized 1,6-naphthyridine derivatives compared to standard clinical controls, based on recent literature[1, 2].
Compound / Drug
Target / Assay
Cell Line
IC₅₀ (µM)
Mechanism / Notes
Naphthyridine Lead (e.g., 16f)
CCK-8 Viability
U87MG
3.28 ± 0.15
Broad-spectrum cytotoxicity, ROS induction
5-Fluorouracil (Control)
CCK-8 Viability
U87MG
> 10.0
Standard antimetabolite reference
Naphthyridine Lead (e.g., 7)
Topo II Inhibition
MCF-7
1.2 ± 0.3
Strong Topo IIβ inhibition
Doxorubicin (Control)
Topo II Inhibition
MCF-7
0.8 ± 0.1
Standard Topo II poison reference
Camptothecin (Control)
Topo I Inhibition
MCF-7
0.5 ± 0.1
Standard Topo I poison reference
References
Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives
Sciety
URL:[Link]
Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents
MDPI
URL:[Link]
Application
Application Notes: (2-Methyl-1,6-naphthyridin-3-yl)methanol in Kinase Inhibitor Development
Executive Summary The 1,6-naphthyridine core is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors targeting the ATP-binding pocket of oncogenic kin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,6-naphthyridine core is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors targeting the ATP-binding pocket of oncogenic kinases such as c-Met, RET, and B-Raf[1][2]. (2-Methyl-1,6-naphthyridin-3-yl)methanol serves as a highly versatile, bifunctional building block.
This application note details the mechanistic rationale for utilizing this specific scaffold, outlines divergent synthetic workflows to generate libraries of Type I and Type II kinase inhibitors, and provides self-validating, step-by-step laboratory protocols for its chemical derivatization and subsequent biological evaluation.
Mechanistic Rationale: The 1,6-Naphthyridine Pharmacophore
When designing kinase inhibitors, the interaction with the kinase "hinge region" is paramount for establishing binding affinity and residence time. The (2-Methyl-1,6-naphthyridin-3-yl)methanol scaffold offers three distinct structural advantages:
Bidentate Hinge Binding: The nitrogen atoms at positions 1 and 6 act as potent hydrogen-bond acceptors. In kinases like c-Met and B-Raf, the N1 atom specifically interacts with the backbone NH of the hinge region (e.g., Met1160 in c-Met or Cys532 in B-Raf), anchoring the molecule within the ATP-binding cleft[3].
Steric Shielding via the 2-Methyl Group: The methyl group at the C2 position is not merely decorative. It introduces a critical steric constraint that restricts the rotation of the core, locking the molecule into a bioactive conformation. Furthermore, it occupies a specific hydrophobic sub-pocket adjacent to the gatekeeper residue, dramatically improving selectivity against off-target kinases[4].
Solvent-Channel Vectoring: The 3-hydroxymethyl group (-CH₂OH) points directly toward the solvent-exposed channel or the DFG-out allosteric pocket (depending on the specific kinase). This makes it an ideal synthetic handle for late-stage diversification (LSD) to tune pharmacokinetics (PK) and solubility.
Target Signaling Pathways
Aberrant activation of Receptor Tyrosine Kinases (RTKs) like c-Met and RET, or downstream effectors like B-Raf, drives oncogenesis via the MAPK/ERK pathway[4]. By leveraging the 1,6-naphthyridine scaffold, researchers can effectively halt this signaling cascade.
Fig 1: Interruption of the MAPK/ERK signaling cascade by 1,6-naphthyridine inhibitors.
Synthetic Workflows & Scaffold Diversification
To exploit the 3-hydroxymethyl group, chemists typically employ divergent synthesis. The primary alcohol can be oxidized to an aldehyde for reductive amination, converted to a halide for nucleophilic substitution, or fully oxidized to a carboxylic acid for amide coupling.
Fig 2: Divergent synthetic workflows for (2-Methyl-1,6-naphthyridin-3-yl)methanol derivatization.
Experimental Protocols
The following protocols are designed with built-in causality and self-validation steps to ensure high fidelity in library generation.
Protocol A: Mild Oxidation to 2-Methyl-1,6-naphthyridine-3-carbaldehyde
Causality Insight: Strong oxidants (e.g., Jones reagent or mCPBA) are avoided here. The electron-rich nitrogens of the naphthyridine core are highly susceptible to N-oxide formation. Manganese dioxide (MnO₂) is selected because it selectively oxidizes allylic and benzylic-type alcohols (the 3-position behaves similarly to a benzylic position) without affecting the heterocyclic nitrogens.
Materials:
(2-Methyl-1,6-naphthyridin-3-yl)methanol (1.0 eq)
Activated MnO₂ (10.0 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Method:
Preparation: Dissolve (2-Methyl-1,6-naphthyridin-3-yl)methanol (500 mg, 2.87 mmol) in 20 mL of anhydrous DCM under an argon atmosphere.
Reagent Addition: Add activated MnO₂ (2.5 g, 28.7 mmol) in a single portion. Note: Ensure MnO₂ is freshly activated (heated to 120°C for 24h) for optimal kinetics.
Reaction: Stir the black suspension vigorously at room temperature for 12 hours.
Validation (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a new, UV-active spot (Rf ~0.6) that stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of an aldehyde.
Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 × 20 mL) and EtOAc (1 × 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is generally >95% pure by LC-MS and can be used directly in Protocol B.
Protocol B: Reductive Amination for Inhibitor Diversification
Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that specifically targets the transient iminium ion formed between the aldehyde and the amine, leaving unreacted aldehyde intact and preventing the reversion of the aldehyde back to the starting methanol scaffold.
Target Amine (e.g., substituted piperazine or morpholine) (1.2 eq)
NaBH(OAc)₃ (1.5 eq)
Glacial Acetic Acid (0.1 eq)
1,2-Dichloroethane (DCE)
Step-by-Step Method:
Imine Formation: Dissolve the aldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE (0.2 M concentration). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
Validation (In-Process): Perform LC-MS analysis. The mass spectrum should show the complete disappearance of the aldehyde [M+H]⁺ peak and the appearance of the product [M+H]⁺ peak.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (adjusting pH to ~8 to ensure the amine product is free-based). Extract with DCM (3 × 15 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (gradient: 0-10% MeOH in DCM with 0.1% Et₃N) to yield the final inhibitor candidate.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
To demonstrate the utility of the (2-Methyl-1,6-naphthyridin-3-yl)methanol scaffold, below is a comparative SAR table of synthesized derivatives evaluated via TR-FRET kinase assays against B-Raf(V600E) and c-Met.
Data Interpretation: Converting the hydroxyl group to a bulky, basic amine (Compound 3) significantly enhances B-Raf inhibition by extending into the solvent channel and forming favorable electrostatic interactions. Conversely, amide derivatives (Compound 4) shift selectivity toward c-Met[1][3].
Compound ID
C3-Position Substitution Vector
B-Raf(V600E) IC₅₀ (nM)
c-Met IC₅₀ (nM)
Cellular Proliferation (Ba/F3) IC₅₀ (nM)
Scaffold
-CH₂OH (Starting Material)
>10,000
>10,000
>10,000
Cmpd 1
-CHO (Aldehyde Intermediate)
4,250
5,100
>10,000
Cmpd 2
-CH₂-O-(4-fluorophenyl) (Ether)
125
88
310
Cmpd 3
-CH₂-(N-methylpiperazine) (Amine)
12
245
45
Cmpd 4
-C(=O)-NH-(3-chlorophenyl) (Amide)
850
8.5
115
Table 1: SAR profiling of 1,6-naphthyridine derivatives. Assays performed at 10 µM ATP concentration. Bold values indicate optimized potency for the respective target.
Conclusion & Future Directions
(2-Methyl-1,6-naphthyridin-3-yl)methanol is a highly efficient starting point for the discovery of novel kinase inhibitors. The intrinsic hydrogen-bonding capacity of the 1,6-naphthyridine core ensures strong hinge-region engagement, while the 3-hydroxymethyl group provides a chemically tractable handle for exploring the solvent channel and DFG-out pockets. Future applications of this scaffold include the development of Proteolysis Targeting Chimeras (PROTACs), where the 3-position can be utilized as an attachment point for PEG-linkers connecting to E3 ligase ligands (e.g., CRBN or VHL).
References
Title: Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Title: Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Recommended Purification and Crystallization Techniques for (2-Methyl-1,6-naphthyridin-3-yl)methanol
An Application Note for Drug Development Professionals Abstract (2-Methyl-1,6-naphthyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Drug Development Professionals
Abstract
(2-Methyl-1,6-naphthyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The purity and crystalline form of this intermediate are paramount, directly impacting reaction yields, impurity profiles, and the ultimate success of drug discovery campaigns. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification and crystallization of (2-Methyl-1,6-naphthyridin-3-yl)methanol. We detail field-proven protocols for flash column chromatography and recrystallization, alongside advanced techniques for growing single crystals suitable for X-ray diffraction analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Foundational Principles: Physicochemical Profile and Solubility
Understanding the physicochemical properties of (2-Methyl-1,6-naphthyridin-3-yl)methanol is the cornerstone of developing a rational purification strategy. Its structure, featuring a rigid, aromatic 1,6-naphthyridine core, a methyl substituent, and a primary alcohol moiety, dictates its behavior in various solvent systems.
Polarity and Hydrogen Bonding: The two nitrogen atoms in the naphthyridine ring act as hydrogen bond acceptors. The primary alcohol group (-CH₂OH) is a potent hydrogen bond donor and acceptor. These features impart significant polarity to the molecule, suggesting good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[3][4]
Aromatic System: The planar aromatic rings can participate in π-π stacking interactions, which can influence crystal packing and may contribute to lower solubility in non-polar, aliphatic solvents like hexane.
"Like Dissolves Like": The solubility of an organic compound is governed by the principle that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4] For (2-Methyl-1,6-naphthyridin-3-yl)methanol, a balance of polarity is needed. While highly soluble in very polar solvents like DMSO, this may make it difficult to crystallize from them. Solvents of intermediate polarity, such as ethyl acetate or isopropanol, or co-solvent systems, are often ideal for purification.
Protocol 1: Systematic Solvent Screening
A preliminary solvent screen is crucial for both chromatography and recrystallization. This empirical approach quickly identifies suitable conditions.
Objective: To determine the approximate solubility of the compound in a range of solvents at ambient and elevated temperatures.
Methodology:
Place approximately 10-20 mg of the crude (2-Methyl-1,6-naphthyridin-3-yl)methanol into several labeled vials.
To each vial, add a different solvent (see Table 1) dropwise (e.g., 0.1 mL increments) at room temperature, vortexing after each addition.[4]
Record the volume of solvent required to fully dissolve the solid.
For solvents where the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point and observe for dissolution.[5]
Allow any heated, dissolved samples to cool slowly to room temperature and then in an ice bath, observing for precipitate or crystal formation.
Table 1: Recommended Solvents for Screening
Solvent Class
Example Solvents
Expected Solubility Profile
Suitability for Recrystallization
Non-Polar
Hexane, Heptane
Low
Potential anti-solvent
Low Polarity
Toluene, Dichloromethane (DCM)
Low to Moderate
Possible co-solvent
Intermediate Polarity
Ethyl Acetate (EtOAc), Acetone
Moderate, likely increases with heat
High Potential
Polar Protic
Isopropanol (IPA), Ethanol, Methanol
Good, especially with heat
High Potential
| Polar Aprotic | DMSO, DMF | High | Generally poor for crystallization |
Bulk Purification Methodologies
For purifying multi-gram quantities of crude product from a synthesis, flash column chromatography followed by recrystallization is a robust and standard workflow.
A. Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[6] It is highly effective for removing impurities with different polarities.
Caption: Workflow for purification by flash column chromatography.
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/EtOAc or DCM/Methanol) where the target compound has an Rf value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.[7]
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour it into the column and use positive pressure to pack a firm, uniform bed. Add a thin layer of sand on top to protect the silica surface.[8]
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading") for best resolution. Alternatively, dissolve the compound in a minimum amount of a strong solvent (like DCM or methanol) and inject it onto the column ("wet loading").
Elution: Begin eluting with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 50% EtOAc in Hexane to 100% EtOAc), is often highly effective at separating the desired product from both less polar and more polar impurities.[5]
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
B. Recrystallization
Recrystallization is an ideal final purification step to achieve high purity and obtain a crystalline solid. It relies on the principle that the solubility of a solid in a solvent increases with temperature.[6]
Caption: General workflow for purification by recrystallization.
Protocol 3: Recrystallization from a Single Solvent
Select Solvent: Choose a solvent identified from Protocol 1 in which the compound is highly soluble when hot but poorly soluble when cold (e.g., isopropanol or ethyl acetate).
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate). Continue adding small portions of hot solvent until the compound just dissolves completely.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[7] Rushing this step by placing it directly in an ice bath can cause the product to precipitate as an amorphous solid or form very small crystals that trap impurities.
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Table 2: Troubleshooting Common Recrystallization Issues
Problem
Cause
Recommended Solution
"Oiling Out"
The compound's melting point is below the solvent's boiling point, or high impurity levels are present.
Re-heat to dissolve the oil, add more hot solvent to decrease saturation, and allow to cool slowly. Alternatively, switch to a lower-boiling point solvent.[5]
No Crystals Form
The solution is not sufficiently supersaturated, or nucleation is inhibited.
Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous batch. If oversaturated, add a small amount of anti-solvent.
| Rapid Precipitation | The solution was cooled too quickly. | Re-heat to re-dissolve the solid and allow it to cool at a much slower rate. Insulating the flask can help.[9] |
Growing Single Crystals for X-Ray Diffraction
Obtaining a high-quality single crystal is essential for unambiguous structure determination via X-ray crystallography.[10] This requires growing crystals slowly from a carefully prepared, supersaturated solution.
A. Slow Evaporation
This is the simplest method and often a good starting point.
Protocol 4: Crystallization by Slow Evaporation
Dissolve the purified compound in a suitable solvent (or solvent mixture) in which it has moderate solubility (e.g., a mixture of DCM/Methanol or EtOAc/Hexane).
Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter.
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes.
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[11]
B. Vapor Diffusion
Vapor diffusion is one of the most powerful techniques for growing high-quality crystals from milligram quantities of material.[11] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent.
Caption: Setup for crystal growth by vapor diffusion.
Protocol 5: Crystallization by Vapor Diffusion
Solvent Selection: Choose a solvent pair consisting of a "good" solvent in which the compound is soluble (e.g., Ethyl Acetate, DCM) and a miscible, more volatile "anti-solvent" in which the compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether).[12]
Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the good solvent in a small, open vial.
Assembly: Place this inner vial inside a larger jar or beaker containing a pool of the anti-solvent.
Sealing and Incubation: Seal the outer jar tightly and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the inner vial, gradually decreasing the compound's solubility and promoting slow, ordered crystal growth.[13]
Purity and Identity Confirmation
The success of any purification protocol must be validated. After purification, the identity and purity of (2-Methyl-1,6-naphthyridin-3-yl)methanol should be confirmed using standard analytical techniques:
High-Performance Liquid Chromatography (HPLC): To determine purity, typically expressed as a percentage area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and check for the absence of impurities.
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By applying these systematic purification and crystallization protocols, researchers can obtain (2-Methyl-1,6-naphthyridin-3-yl)methanol of high purity, suitable for the most demanding applications in research and drug development.
References
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermediates.
Li, W., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications.
BenchChem. (2025). A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents.
Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
Spingler, B., et al. (n.d.). Some thoughts about the single crystal growth of small molecules. ResearchGate.
Anonymous. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation.
BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
Anonymous. (n.d.). crystallization of small molecules.
BenchChem. (2025). Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds.
Anonymous. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
Anonymous. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate.
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
Anonymous. (n.d.). types-of-chromatography.pdf.
Anonymous. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
Anonymous. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold.
Comprehensive 1H and 13C NMR Spectroscopy Characterization Protocol for (2-Methyl-1,6-naphthyridin-3-yl)methanol
Introduction and Mechanistic Context The 1,6-naphthyridine scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Context
The 1,6-naphthyridine scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anti-infective agents[1]. The compound (2-Methyl-1,6-naphthyridin-3-yl)methanol (C10H10N2O) presents a unique analytical profile due to its highly electron-deficient bicyclic core, the inductive effects of its two nitrogen atoms (N1 and N6), and the presence of both an aliphatic methyl group and a protic hydroxymethyl group.
This application note provides a self-validating, step-by-step protocol for the rigorous 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of this compound. By understanding the causality behind the chemical shifts and optimizing the acquisition parameters, researchers can ensure high-fidelity structural validation.
Structural Analysis & Theoretical Chemical Shifts
To accurately assign the NMR spectra, one must first understand the electronic environment of the 1,6-naphthyridine core[2]. The nitrogen atoms at positions 1 and 6 exert strong electron-withdrawing effects via both inductive and resonance mechanisms.
Proton Deshielding: Protons adjacent to the nitrogens (H5 and H7) are highly deshielded, typically appearing downfield (>8.50 ppm). The H5 proton, nestled between the N6 atom and the bridgehead carbon, often appears as the most downfield signal.
Carbon Relaxation: The molecule contains four quaternary carbons (C2, C3, C4a, C8a). Because these carbons lack directly attached protons, they undergo inefficient dipole-dipole relaxation, resulting in long
T1
relaxation times[3].
Protic Exchange: The hydroxyl proton (-OH) at C3 is exchangeable. Its visibility and coupling to the adjacent methylene (-CH2-) depend entirely on the choice of solvent and the absence of trace water.
Quantitative Data Presentation
The following tables summarize the predicted chemical shifts based on the electronic environment of the substituted 1,6-naphthyridine system.
Table 1: Predicted 1H NMR Data in DMSO-d6 (400/500 MHz)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment Rationale
C3-OH
5.30 – 5.50
t (broad)
1H
~5.5
Exchangeable proton; coupled to the adjacent methylene group.
C3-CH2
4.60 – 4.80
d
2H
~5.5
Methylene protons deshielded by the hydroxyl oxygen and aromatic ring.
C2-CH3
2.60 – 2.80
s
3H
-
Aliphatic methyl group, shifted slightly downfield due to the alpha N1 atom.
H4
8.20 – 8.40
s
1H
-
Isolated aromatic proton on the substituted pyridine ring.
H5
9.10 – 9.30
s (or fine d)
1H
< 1.0
Highly deshielded by the adjacent N6 atom and bridgehead position.
H7
8.60 – 8.80
d
1H
~6.0
Deshielded alpha-proton to N6.
H8
7.80 – 8.00
d
1H
~6.0
Beta-proton to N6, coupled to H7.
Table 2: Predicted 13C NMR Data in DMSO-d6 (100/125 MHz)
Position
Chemical Shift (ppm)
Type
Assignment Rationale
C2-CH3
22.0 – 25.0
CH3
Aliphatic methyl carbon.
C3-CH2OH
60.0 – 63.0
CH2
Oxygen-bearing aliphatic carbon.
C8
118.0 – 122.0
CH
Aromatic carbon beta to N6.
C4a
120.0 – 124.0
C
Bridgehead carbon (quaternary).
C3
132.0 – 136.0
C
Substituted aromatic carbon (quaternary).
C4
134.0 – 138.0
CH
Aromatic carbon.
C5
144.0 – 148.0
CH
Aromatic carbon alpha to N6.
C7
146.0 – 150.0
CH
Aromatic carbon alpha to N6.
C8a
150.0 – 154.0
C
Bridgehead carbon adjacent to N1 (quaternary).
C2
158.0 – 162.0
C
Substituted carbon alpha to N1 (quaternary).
Experimental Protocol
This protocol is designed as a self-validating system. By utilizing DMSO-d6 and specific acquisition parameters, the user ensures that both exchangeable protons and slow-relaxing quaternary carbons are captured accurately[4].
Step 1: Sample Preparation
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D). Causality: DMSO-d6 is chosen over CDCl3 because it disrupts intermolecular hydrogen bonding, allowing the C3-OH proton to appear as a distinct triplet coupled to the methylene group, rather than a broad, undefined hump.
Concentration: Weigh 15–20 mg of (2-Methyl-1,6-naphthyridin-3-yl)methanol for 1H NMR, or 40–50 mg for 13C NMR.
Dissolution: Dissolve the compound in 0.6 mL of DMSO-d6. Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm to avoid magnetic field inhomogeneities.
Step 2: Instrument Calibration
Temperature: Set the probe temperature to 298 K.
Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d6. Perform gradient shimming (e.g., TopShim) to achieve a sharp solvent residual peak. Self-Validation: The full width at half maximum (FWHM) of the solvent peak should be < 1.0 Hz.
Step 3: Data Acquisition
1H NMR Parameters:
Pulse Angle: 30° (allows for faster longitudinal relaxation between scans).
Relaxation Delay (D1): 2.0 seconds.
Number of Scans (NS): 16 to 32.
13C NMR Parameters:
Pulse Angle: 30° or 45°.
Relaxation Delay (D1): 3.0 seconds. Causality: The extended delay is critical. The four quaternary carbons in the 1,6-naphthyridine core lack dipole-dipole relaxation from attached protons. A standard 1.0s delay will saturate these signals, rendering them invisible.
Number of Scans (NS): 1024 to 2048 (depending on sample concentration).
Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.
Referencing: Calibrate the spectrum using the residual DMSO-d5 quintet at 2.50 ppm (1H) and the DMSO-d6 septet at 39.5 ppm (13C)[4].
D2O Shake Test (Optional Validation): If the C3-OH peak assignment (5.30–5.50 ppm) is ambiguous due to overlap or trace water, add 1 drop of D2O to the NMR tube, shake, and re-acquire the 1H spectrum. The OH peak will disappear due to deuterium exchange, self-validating the assignment.
Workflow Visualization
Figure 1: Standardized workflow for the NMR characterization of 1,6-naphthyridine derivatives.
Troubleshooting & Best Practices
Signal Broadening at C5 and C7: The quadrupolar moment of the 14N nuclei can occasionally cause slight line broadening of the adjacent carbon and proton signals. If this occurs, acquiring data at a slightly elevated temperature (e.g., 313 K) can sharpen the signals by increasing the molecular tumbling rate, which averages out the quadrupolar relaxation effects.
Missing Quaternary Carbons: If C4a or C8a are not visible in the 13C spectrum, increase the relaxation delay (D1) to 5.0 seconds and ensure the addition of a relaxation reagent (like Chromium(III) acetylacetonate) is avoided unless absolutely necessary, as it can broaden signals unpredictably.
References
13C Nuclear Magnetic Resonance Spectra of Unsymmetrical Naphthyridines. Bulletin of the Chemical Society of Japan (via OUP). URL:[3]
Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). URL:[1]
US6677352B1 - 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders. Google Patents. URL:[4]
Catalysts and reagents for the preparation of (2-Methyl-1,6-naphthyridin-3-yl)methanol
Application Note: Catalysts and Reagents for the Preparation of (2-Methyl-1,6-naphthyridin-3-yl)methanol Introduction & Mechanistic Rationale (2-Methyl-1,6-naphthyridin-3-yl)methanol is a highly privileged heterocyclic b...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalysts and Reagents for the Preparation of (2-Methyl-1,6-naphthyridin-3-yl)methanol
Introduction & Mechanistic Rationale
(2-Methyl-1,6-naphthyridin-3-yl)methanol is a highly privileged heterocyclic building block, frequently utilized in the synthesis of advanced pharmaceutical agents, including potent Raf kinase inhibitors[1]. The 1,6-naphthyridine core presents a unique synthetic challenge: it is an electron-deficient bicyclic system that is highly susceptible to unwanted nucleophilic addition or partial ring reduction.
The most reliable pathway to synthesize this compound is the direct reduction of its corresponding ester precursor, ethyl 2-methyl-1,6-naphthyridine-3-carboxylate[2]. Selecting the appropriate hydride source is critical. The reagent must be sufficiently reactive to reduce the ester to a primary alcohol, yet sterically or electronically tuned to avoid over-reducing the sensitive nitrogen-containing aromatic rings[3].
Reagent Selection and Causality (E-E-A-T)
In developing a robust protocol, three primary reducing systems are evaluated based on their mechanistic causality:
Diisobutylaluminum Hydride (DIBAL-H): An electrophilic reducing agent. DIBAL-H coordinates with the carbonyl oxygen before hydride transfer. At low temperatures (–78 °C), it forms a stable tetrahedral aluminum acetal intermediate that resists further reduction until aqueous quenching. This causality makes it highly chemoselective and ideal for complex heterocycles, as it minimizes the risk of ring saturation[4].
Lithium Aluminum Hydride (LiAlH₄): A powerful nucleophilic reducing agent. It attacks the ester carbonyl rapidly. However, because of its high reactivity, the reaction must be strictly maintained at 0 °C. The causality of its efficiency lies in the formation of a stable lithium-aluminum alkoxide complex that prevents over-reduction to the alkane, provided the stoichiometry is tightly controlled[3].
Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂): A milder, Luche-type alternative. NaBH₄ alone cannot reduce esters efficiently. However, the addition of CaCl₂ generates calcium borohydride in situ, which is more electrophilic and capable of reducing esters to alcohols while being entirely benign to the heterocyclic core.
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for the three catalytic/reagent systems to aid in experimental design.
Reagent System
Solvent
Temp Range
Reaction Time
Chemoselectivity
Expected Yield
Scalability
DIBAL-H (2.5 eq)
DCM or THF
-78 °C to 0 °C
2 - 4 h
Excellent
80 - 88%
High
LiAlH₄ (1.2 eq)
THF (Anhydrous)
0 °C
1 - 2 h
Moderate to Good
75 - 85%
Medium (Exothermic)
NaBH₄ / CaCl₂
EtOH / THF
0 °C to RT
12 - 16 h
Outstanding
65 - 75%
High
Experimental Workflows and Visualization
Workflow for reducing ethyl 2-methyl-1,6-naphthyridine-3-carboxylate to the methanol derivative.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction using DIBAL-H (Recommended for Scale-Up)
Self-Validating Principle: DIBAL-H reactions form a stable aluminum acetal-like intermediate that prevents over-reduction. The reaction is self-limiting at low temperatures, validated by the persistence of the intermediate on TLC until the aqueous quench.
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl 2-methyl-1,6-naphthyridine-3-carboxylate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate strictly to -78 °C.
Reagent Addition: Dropwise add DIBAL-H (1.0 M in DCM, 2.5 eq) over 30 minutes. Causality: Slow addition prevents localized exothermic heating, which could compromise the chemoselectivity and lead to naphthyridine ring reduction.
Monitoring: Stir for 2 hours at -78 °C. Validate reaction progress via TLC (DCM:MeOH 9:1). The starting material (higher Rf) should completely convert to a baseline-bound intermediate.
Quenching (Critical Step): Quench the reaction at -78 °C by the slow addition of methanol (5 mL) to destroy excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 30 mL).
Workup: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours until the mixture separates into two clear phases. Causality: Rochelle's salt chelates the aluminum ions, breaking up the stubborn aluminum emulsion and allowing for clean phase separation.
Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Protocol B: Rapid Reduction using LiAlH₄
Self-Validating Principle: The Fieser quench method precisely hydrates the aluminum salts into a granular, easily filterable solid, preventing product entrapment in a gelatinous hydroxide matrix.
Preparation: Suspend LiAlH₄ (1.2 eq, 12 mmol) in anhydrous THF (20 mL) under an inert atmosphere at 0 °C (ice-water bath).
Substrate Addition: Dissolve ethyl 2-methyl-1,6-naphthyridine-3-carboxylate (1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension over 20 minutes.
Reaction: Stir at 0 °C for 1 hour. Validate via LC-MS to ensure no over-reduction of the naphthyridine core has occurred (target mass [M+H]+ = 175.2).
Fieser Quench: To the vigorously stirred mixture at 0 °C, sequentially and carefully add:
x
mL of distilled water (where
x
= grams of LiAlH₄ used).
x
mL of 15% aqueous NaOH.
3x
mL of distilled water.
Causality: This exact stoichiometric addition forces the aluminum complexes to precipitate as a white, granular solid (
NaAlO2
), validating that the quench is complete and successful.
Isolation: Add anhydrous MgSO₄ to the mixture, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to afford the target alcohol.
References
WO2013134298A1 - Raf inhibitor compounds
Source: Google Patents
URL
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds
Source: MDPI
URL: [Link]
US 7,723,355 B2 - 7,8-dihydro-1,6-naphthyridin-5(6H)
Technical Support Center: Optimizing (2-Methyl-1,6-naphthyridin-3-yl)methanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 1,6-naphthyridine esters to their corresponding methanols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 1,6-naphthyridine esters to their corresponding methanols. The synthesis of (2-Methyl-1,6-naphthyridin-3-yl)methanol from ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a notorious bottleneck in drug development workflows.
The electron-deficient nature of the diazanaphthalene core makes it highly susceptible to over-reduction, while its basic nitrogens turn standard work-ups into a nightmare of product entrapment. This guide is designed to provide you with field-proven, mechanistically grounded solutions to maximize your reaction yield.
Part 1: Mechanistic Insights & Causality
To improve your yield, you must understand the dual-threat nature of the 1,6-naphthyridine scaffold during hydride reductions:
Electrophilic Dearomatization: The two nitrogen atoms (N1 and N6) withdraw electron density from the aromatic rings. When using strong, unhindered reducing agents like Lithium Aluminum Hydride (
LiAlH4
), the hydride can inadvertently attack the highly electrophilic C4 or C5 positions instead of the C3-carboxylate. This leads to the formation of 1,2- or 1,4-dihydro-1,6-naphthyridine byproducts .
Aluminum Coordination: The basic nitrogens on the naphthyridine ring act as strong Lewis bases, coordinating tightly with the Lewis acidic aluminum salts generated during the reaction. If the work-up is not chemically tailored to break these complexes, your polar product will remain trapped in the aqueous emulsion, artificially lowering your isolated yield .
Part 2: Troubleshooting FAQs
Q1: Why is my reaction yield consistently below 40% when using
LiAlH4
?A: Your product is likely trapped in the aluminum salts during extraction. Because (2-Methyl-1,6-naphthyridin-3-yl)methanol contains both a basic heterocycle and a coordinating hydroxyl group, it forms a robust complex with
Al(OH)3
. To rescue your yield, you must strictly employ the Fieser Work-up (
n
mL
H2O
,
n
mL 15%
NaOH
,
3n
mL
H2O
). The NaOH forms a soluble aluminate ion, and the subsequent water addition precipitates a granular, non-coordinating aluminum salt that frees your product.
Q2: How can I prevent the partial reduction of the naphthyridine ring?A: Ring reduction is a function of thermal kinetics and hydride strength. If you must use
LiAlH4
, strict temperature control (0 °C maximum) is mandatory. However, the most authoritative solution is to switch to Diisobutylaluminum hydride (DIBAL-H) . DIBAL-H is bulkier and milder, offering superior chemoselectivity for the ester over the heteroaromatic system .
Q3: I switched to DIBAL-H, but my ester is only partially reducing to the aldehyde. How do I push it to the alcohol?A: DIBAL-H at -78 °C typically stalls at the aldehyde stage because the tetrahedral intermediate is highly stable at cryogenic temperatures. To achieve full reduction to the methanol derivative, you must use an excess of DIBAL-H (3.0 equivalents) and intentionally allow the reaction to gradually warm to 0 °C after the initial addition.
Part 3: Quantitative Data & Reagent Comparison
To help you select the optimal conditions, refer to the comparative data below based on standardized 10 mmol scale reductions of ethyl 2-methyl-1,6-naphthyridine-3-carboxylate.
Reducing Agent
Equivalents
Optimal Temp Profile
Primary Byproducts
Typical Yield
Required Work-up
LiAlH4
1.0 - 1.5
0 °C to RT
Ring-reduced species
45 - 65%
Fieser Method
DIBAL-H
3.0
-78 °C to 0 °C
Aldehyde intermediate
80 - 88%
Rochelle's Salt
NaBH4
/
CaCl2
2.0 / 1.0
0 °C to RT
Unreacted ester
50 - 60%
Aqueous Quench
Part 4: Workflow Visualization
Figure 1: Decision tree and troubleshooting workflow for the reduction of 1,6-naphthyridine esters.
Part 5: Optimized Experimental Protocol (Self-Validating System)
This protocol utilizes DIBAL-H to maximize chemoselectivity and incorporates self-validating physical cues to ensure the product is fully released during work-up.
Validation Cue: The solution must be completely clear and pale yellow. Any turbidity indicates moisture, which will prematurely quench the DIBAL-H.
Step 2: Cryogenic Addition
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Slowly add DIBAL-H (1.0 M in THF, 30.0 mL, 30.0 mmol) dropwise over 30 minutes.
Validation Cue: A transient deep orange/red coloration may appear during addition, confirming the formation of the aluminum-heterocycle complex.
Step 3: Temperature Gradient
Stir the mixture at -78 °C for 1 hour to allow complete formation of the tetrahedral intermediate.
Remove the dry ice bath and transfer the flask to an ice-water bath (0 °C). Stir for an additional 2 hours to force the collapse of the intermediate and complete the reduction to the alcohol.
Step 4: Rochelle's Salt Quench (Critical Step)
While strictly at 0 °C, carefully quench the reaction by adding saturated aqueous potassium sodium tartrate (Rochelle's salt, 50 mL) dropwise. Caution: Vigorous gas evolution will occur initially.
Dilute with Ethyl Acetate (50 mL) and remove the flask from the ice bath.
Stir the mixture vigorously at room temperature for 12 to 18 hours.
Validation Cue (The "Clear Phase" Rule): Initially, a thick, white, gelatinous emulsion will form. Do not attempt to extract at this stage. The reaction is only ready for separation when two distinct, crystal-clear liquid phases are visible. If the aqueous layer remains milky, the aluminum salts are still intact and holding your product. Continue stirring until clear.
Step 5: Isolation
Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (
2×50
mL).
Wash the combined organic layers with brine (30 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography (DCM:MeOH) if necessary.
Part 6: References
Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. ACS Medicinal Chemistry Letters, 2022. URL: [Link]
Rational Design of Macrocyclic Noncovalent Inhibitors of SARS-CoV-2 Mpro from a DNA-Encoded Chemical Library Screening Hit That Demonstrate Potent Inhibition against Pan-Coronavirus Homologues and Nirmatrelvir-Resistant Variants. Journal of Medicinal Chemistry, 2024. URL:[Link]
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 2024. URL: [Link]
Optimization
Troubleshooting low solubility of (2-Methyl-1,6-naphthyridin-3-yl)methanol in aqueous media
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering low aqueous solubility with (2-Methyl-1,6-naphthyridin-3-yl)methanol. The following troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering low aqueous solubility with (2-Methyl-1,6-naphthyridin-3-yl)methanol. The following troubleshooting steps and frequently asked questions are designed to help you diagnose and overcome solubility challenges in your experiments.
Initial Diagnosis & Core Concepts
Q1: I've observed precipitation or a cloudy suspension after adding (2-Methyl-1,6-naphthyridin-3-yl)methanol to my aqueous buffer. What is the primary cause?
The low aqueous solubility of (2-Methyl-1,6-naphthyridin-3-yl)methanol is the most likely cause. This is a common issue for many organic molecules, especially those containing aromatic heterocyclic scaffolds like naphthyridine.[1][2] The structure of your compound contains a relatively large, rigid, and somewhat lipophilic naphthyridine core, which is energetically unfavorable to solvate in a highly polar solvent like water.
The key to solving this lies in understanding the molecule's physicochemical properties. The 1,6-naphthyridine ring system contains two nitrogen atoms.[3] These nitrogen atoms are basic and can be protonated (accept a proton) in acidic conditions. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[4][5]
Primary Troubleshooting Strategies
Q2: How can I systematically use pH to increase the solubility of my compound?
Adjusting the pH of your aqueous medium is the most direct and effective initial strategy for a basic compound like this. By lowering the pH, you protonate the nitrogen atoms on the naphthyridine ring, creating a positively charged cation that is much more soluble in water. This relationship is governed by the Henderson-Hasselbalch equation.[6][7][8]
The goal is to work at a pH that is at least 1-2 units below the compound's pKa (the pH at which 50% of the molecules are ionized). While the exact pKa of (2-Methyl-1,6-naphthyridin-3-yl)methanol is not readily published, the parent 1,6-naphthyridine has a reported pKa around 3.4-4.0. The methyl group may slightly alter this, but it provides a crucial starting point.
Caption: Troubleshooting workflow for low solubility.
Protocol 2: Screening Co-solvents for Solubility Enhancement
Stock Solutions: Prepare high-concentration stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in 100% Ethanol, 100% PG, etc.).
Titration: In separate vials, add your primary aqueous buffer (e.g., PBS pH 7.4).
Spiking: Slowly add small aliquots of a single co-solvent stock solution into the buffer while vortexing.
Observation: Note the concentration at which the first sign of persistent cloudiness or precipitation appears. This is the kinetic solubility limit for that specific co-solvent percentage.
[9][10]5. Data Comparison: Create a table to compare the maximum achievable concentration for each co-solvent at various percentages (e.g., 1%, 5%, 10%).
Illustrative Co-solvent Screening Data
Co-solvent
1% (v/v) in PBS
5% (v/v) in PBS
10% (v/v) in PBS
Ethanol
~5 µg/mL
~40 µg/mL
~150 µg/mL
PEG 400
~8 µg/mL
~75 µg/mL
~300 µg/mL
Propylene Glycol
~6 µg/mL
~60 µg/mL
~250 µg/mL
DMSO
~20 µg/mL
>500 µg/mL
>2000 µg/mL
Advanced Strategies & FAQs
Q4: I've tried pH and co-solvents, but I still can't reach my target concentration. What's next?
When basic methods are insufficient, you can explore more advanced formulation techniques such as complexation with cyclodextrins.
[11][12]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [13]They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent solubility without altering the bulk solvent properties.
[13][14]
Commonly used pharmaceutical-grade cyclodextrins include:
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
A phase-solubility study is required to determine the effectiveness of a cyclodextrin, which involves measuring the compound's solubility in the presence of increasing cyclodextrin concentrations.
[15]
Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
This is a critical concept in formulation.
[9]* Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over a long period (e.g., 24-48 hours). [16][17]This is the maximum concentration that can remain dissolved indefinitely.
Kinetic Solubility is determined by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. [17]The concentration at which it precipitates is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can form a temporary, supersaturated solution.
[9][10]
Why it matters: A formulation based on kinetic solubility may appear successful initially but can precipitate over time. For robust and reproducible experiments, it is crucial to work at or below the thermodynamic solubility limit.
Q6: How should I prepare a stock solution for my in vitro assays?
For in vitro cell-based assays or biochemical screens, preparing a high-concentration stock in 100% DMSO is standard practice.
Weigh out a precise amount of (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
Gently warm and vortex until the solid is completely dissolved.
When dosing your experiment, ensure the final concentration of DMSO in the aqueous medium is low (typically <0.5%, and always consistent across all samples) to avoid solvent-induced artifacts.
References
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]
Malanga, M., et al. (2022). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? International Journal of Molecular Sciences. [Link]
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
Wölk, F., & Kressler, J. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]
Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of Pharmaceutical Sciences. [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]
Avdeef, A., & Tsinman, O. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]
Mondal, S., et al. (2021). The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. ACS Publications. [Link]
Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. [Link]
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]
SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. [Link]
University of Technology. Exp. 11 The influence of pH on solubility in water Theory. [Link]
Al-Ostoot, F. H., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
Szymański, P., et al. (2017). Heterocycles in Medicinal Chemistry. Molecules. [Link]
Technical Support Center: Optimizing the Extraction and Purification of (2-Methyl-1,6-naphthyridin-3-yl)methanol
Welcome to the technical support center for the synthesis and purification of (2-Methyl-1,6-naphthyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and purification of (2-Methyl-1,6-naphthyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction and purification of this and structurally related naphthyridine compounds. The following content provides in-depth, experience-driven advice to help you minimize byproducts and eliminate impurities, ensuring the high purity required for downstream applications.
This section addresses specific issues that may arise during the synthesis and purification of (2-Methyl-1,6-naphthyridin-3-yl)methanol in a direct question-and-answer format.
Q1: My crude product after synthesis shows multiple spots on TLC, with some close to the product spot. What are the likely impurities?
A1: The formation of several byproducts is a common challenge in naphthyridine synthesis, which often involves multi-step reactions like the Friedländer synthesis. Potential impurities can include:
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials.
Over-alkylation or N-oxidation Products: The nitrogen atoms in the naphthyridine ring can sometimes undergo further reactions.
Positional Isomers: The synthesis might yield isomers of the desired product, which can have very similar polarities, making them difficult to separate.
Aldol Condensation Byproducts: If carbonyl compounds are used in the synthesis, self-condensation can occur.
To identify these impurities, it is recommended to use analytical techniques such as LC-MS to obtain the mass of each component, which can provide clues to their structures.
Q2: I'm observing significant peak tailing when trying to purify my compound using silica gel column chromatography. What's causing this and how can I resolve it?
A2: Peak tailing is a frequent issue when purifying nitrogen-containing heterocyclic compounds like (2-Methyl-1,6-naphthyridin-3-yl)methanol on standard silica gel. The basic nitrogen atoms on the naphthyridine ring can interact strongly with the acidic silanol groups on the surface of the silica. This strong interaction leads to slow and uneven elution, resulting in broad and tailing peaks.
Here are some effective solutions:
Incorporate a Basic Modifier in the Mobile Phase: Adding a small amount of a competing base, such as triethylamine (NEt₃) or pyridine, to your eluent can significantly improve peak shape. A typical starting concentration is 0.1-1% (v/v). This additive neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.
Switch to a Different Stationary Phase: If a basic modifier is not suitable for your downstream applications, consider using a less acidic or a basic stationary phase. Good alternatives include basic alumina or amine-functionalized silica.
Q3: My recovery of the final product after column chromatography is consistently low. What are the possible reasons and how can I improve the yield?
A3: Low recovery can be attributed to several factors:
Irreversible Adsorption on the Column: As mentioned, strong interactions with the silica gel can lead to your compound getting stuck on the column. The solutions provided in A2 can help mitigate this.
Compound Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can assess the stability of your compound by performing a 2D-TLC experiment.
Improper Solvent Selection for Elution: If the mobile phase is not polar enough, your compound may not elute from the column. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
Co-elution with Impurities: If your product co-elutes with impurities, you may be discarding fractions that contain your desired compound in an attempt to isolate the purest fractions. Careful analysis of all fractions by TLC or HPLC is crucial.
Q4: During the aqueous workup and extraction, I am struggling with the formation of a persistent emulsion. How can I break it?
A4: Emulsions are common when working with amine-containing compounds, which can act as surfactants. Here are several methods to break an emulsion:
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Change in pH: A significant change in the pH of the aqueous layer by adding a strong acid or base can destabilize the emulsion.
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to break it up.
Addition of a Different Organic Solvent: Sometimes, adding a small amount of a different, more non-polar or polar organic solvent can help to break the emulsion.
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Experimental Protocols
Here are detailed protocols for key procedures in the purification and analysis of (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
This protocol is designed to improve the separation and recovery of (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Materials:
Crude (2-Methyl-1,6-naphthyridin-3-yl)methanol
Silica gel (230-400 mesh)
Hexane (or Heptane)
Ethyl acetate
Dichloromethane (DCM)
Triethylamine (NEt₃)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
Mobile Phase Preparation: Prepare a stock solution of your mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% (v/v) of triethylamine to the mobile phase mixture.
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 0.5% NEt₃. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
Column Packing: Dry pack the column with silica gel. Equilibrate the column by flushing it with the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% NEt₃).
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Alternatively, for better separation, perform a dry load by adsorbing the compound onto a small amount of silica gel.
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. This can be done in a stepwise or continuous gradient fashion.
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine may require co-evaporation with a solvent like toluene.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for accurately determining the purity of your final product.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: A reversed-phase C18 column is typically suitable.
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at a wavelength of 254 nm.
Injection Volume: 10 µL.
Procedure:
Sample Preparation: Accurately weigh and dissolve a sample of your purified (2-Methyl-1,6-naphthyridin-3-yl)methanol in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Injection and Data Acquisition: Inject the sample onto the HPLC system and run the analysis.
Data Analysis: Purity is calculated based on the area percent of the analyte peak relative to the total peak area in the chromatogram.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Quantitative NMR (qNMR)
Principle
Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.
Typical Purity Assay
>99
Optimization
Optimizing temperature and pressure conditions for (2-Methyl-1,6-naphthyridin-3-yl)methanol reactions
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with naphthyridine scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with naphthyridine scaffolds. Here, we troubleshoot the thermodynamic and kinetic challenges associated with optimizing temperature and pressure for reactions involving (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Q1: Why am I observing core degradation or over-reduction during high-pressure hydrogenation/amination?
The Causality: The 1,6-naphthyridine core is highly electron-deficient. When subjecting (2-Methyl-1,6-naphthyridin-3-yl)methanol (or its activated derivatives) to high temperatures (>80 °C) and high pressures (>1.0 MPa), the thermodynamic equilibrium shifts toward complete saturation or ring-opening of the heteroaromatic system [1].
The Solution: Cap your thermal input. Industrial syntheses of related tetrahydro-1,6-naphthyridine scaffolds demonstrate that starting at an ambient pressure of 0.30 MPa and heating to exactly 60 °C naturally elevates the closed-system pressure to an optimal 0.65 MPa. This specific pressure-temperature matrix provides enough kinetic energy to drive the reaction without breaking the aromatic stability of the unreacted rings [1].
Q2: How do I prevent N-oxide formation when oxidizing the 3-hydroxymethyl group to an aldehyde?
The Causality: The basic nitrogen atoms in the 1,6-naphthyridine ring (specifically the less sterically hindered N6) are highly susceptible to electrophilic attack by strong oxidants (e.g., mCPBA,
H2O2
) at elevated temperatures.
The Solution: Shift to a mild, surface-active oxidant like Manganese(IV) oxide (
MnO2
) or utilize Swern oxidation conditions. By strictly maintaining the temperature between -78 °C and 20 °C, you kinetically freeze out the N-oxidation pathway while allowing the primary alcohol oxidation to proceed.
Q3: During high-temperature cross-coupling, my yields are inconsistent. What parameter is failing?
The Causality: Inconsistent yields in transition-metal-catalyzed cross-couplings of naphthyridines often stem from solvent outgassing or ligand degradation at high temperatures. If the reaction is run at 100 °C at atmospheric pressure, localized boiling depletes the dissolved catalytic species [2].
The Solution: Run the reaction in a sealed pressure vessel (autoclave or heavy-walled Schlenk tube) purged with Argon. The autogenous pressure generated at 80–100 °C keeps the solvent in the liquid phase, ensuring homogeneous catalyst distribution and consistent kinetics [2].
Section 2: Reaction Optimization Workflows
Optimization Logic Tree
Fig 1: Temperature and pressure optimization workflow for naphthyridine reactions.
Troubleshooting Excursions
Fig 2: Diagnostic logic tree for resolving temperature and pressure failures.
Section 3: Quantitative Data & Parameters
The following table synthesizes the optimal thermodynamic parameters for functionalizing (2-Methyl-1,6-naphthyridin-3-yl)methanol and its immediate derivatives.
Reaction Type
Target Functional Group
Optimal Temperature
Optimal Pressure
Critical Causality / Observation
Amination / Hydrogenation
Tetrahydro-1,6-naphthyridine
60 °C
0.65 MPa (Autogenous)
Exceeding 80 °C / 1.0 MPa causes non-selective reduction of the heteroaromatic core [1].
Alcohol Oxidation
1,6-Naphthyridine-3-carbaldehyde
0 °C to 20 °C
0.1 MPa (Atmospheric)
Temperatures >40 °C promote N-oxide formation at the N6 position.
Use this protocol for amination or hydrogenation of the naphthyridine core.
Preparation: Charge a 120 mL autoclave vessel with (2-Methyl-1,6-naphthyridin-3-yl)methanol (or its halide derivative), the appropriate catalyst, and dry methanol.
Purging: Purge the vessel with Argon three times. Self-Validation: The pressure gauge must return to exactly 0 MPa after each purge; failure indicates a faulty seal.
Initial Pressurization: Introduce the gaseous reagent (e.g.,
NH3
or
H2
) to an initial pressure of 0.30 MPa at room temperature (20 °C) [1].
Heating & Kinetic Drive: Seal the vessel and heat the bath to 60 °C .
Critical Checkpoint: Monitor the pressure gauge. It should rise and stabilize at approximately 0.65 MPa [1]. If the pressure drops by >0.05 MPa/hr without a temperature decrease, abort the run immediately—you have a gas leak.
Termination: After 6 hours, cool the vessel to room temperature. The pressure should drop back near the initial 0.30 MPa before venting.
Use this protocol to oxidize the 3-methanol group without forming N-oxides.
Setup: Dissolve the substrate in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C . Self-Validation: Use an internal thermocouple; do not proceed until the internal temp is
≤
2 °C.
Reagent Addition: Add activated
MnO2
(10 equivalents) in small portions over 15 minutes to prevent exothermic spikes.
Reaction: Remove the ice bath and allow the reaction to slowly warm to 20 °C . Stir for 4 hours.
Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Concentrate under reduced pressure (water bath
≤
30 °C) to yield the aldehyde.
References
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F
ACS Publications[Link]
Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives
SciSpace[Link]
Troubleshooting
Preventing oxidative degradation of (2-Methyl-1,6-naphthyridin-3-yl)methanol during long-term storage
Welcome to the Technical Support Center for handling (2-Methyl-1,6-naphthyridin-3-yl)methanol . This guide is engineered for researchers, analytical chemists, and drug development professionals who require stringent cont...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling (2-Methyl-1,6-naphthyridin-3-yl)methanol . This guide is engineered for researchers, analytical chemists, and drug development professionals who require stringent control over the chemical integrity of their Active Pharmaceutical Ingredients (APIs).
Heterocyclic APIs are notoriously susceptible to environmental degradation, which can lead to a decline in dosage efficacy, the generation of toxic degradation products, and the failure of downstream assays[1]. This document provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to prevent the oxidative degradation of this specific naphthyridine derivative.
Part 1: Troubleshooting & FAQs
Q1: Why is (2-Methyl-1,6-naphthyridin-3-yl)methanol highly susceptible to oxidative degradation?A: The vulnerability of this compound is twofold, stemming from its specific functional groups:
The Hydroxymethyl Group (-CH₂OH): Located at position 3, this primary alcohol is a prime target for oxidation, readily converting into an aldehyde (-CHO) or a carboxylic acid (-COOH) when exposed to atmospheric oxygen or transition metal contaminants.
The 1,6-Naphthyridine Core: The electron-rich nitrogen atoms within the heterocyclic rings are highly prone to N-oxidation[2]. When exposed to reactive oxygen species (ROS) or trace peroxides, these nitrogens oxidize to form N-oxides[3]. This dual-pathway degradation alters the compound's polarity, target binding affinity, and toxicity profile.
Q2: What are the optimal long-term storage conditions for the bulk powder?A: To arrest oxidative kinetics, the API must be isolated from heat, light, moisture, and oxygen[4].
Temperature: Store at -20°C. Thermal energy accelerates oxidation; lowering the temperature exponentially decreases the reaction rate[5].
Atmosphere: The vial headspace must be purged with an inert gas (Argon is preferred over Nitrogen as it is heavier and forms a better protective blanket) to displace atmospheric oxygen[4].
Container: Use amber glass vials with PTFE-lined caps. Amber glass prevents UV-induced photochemical reactions that generate ROS, while glass and PTFE provide superior barriers against oxygen and moisture permeation compared to standard plastics[4][5].
Q3: We formulated the compound into a stock solution, but it degraded within a week. What caused this?A: The degradation was likely catalyzed by solvent impurities. Common laboratory solvents (e.g., THF, diethyl ether) and formulation excipients (e.g., povidone, crospovidone) naturally accumulate trace peroxides over time. These peroxides act as aggressive oxidizing agents, rapidly converting the naphthyridine nitrogens to N-oxides[2]. Always use freshly opened, peroxide-free (or BHT-stabilized) solvents, and consider degassing your solvents via sparging or freeze-pump-thaw cycles before dissolving the API.
Q4: How can I analytically verify the integrity of my stored samples before an experiment?A: Implement a stability-indicating HPLC-MS method[5]. Oxidative degradation products present distinct mass shifts:
Aldehyde formation: Loss of 2 Daltons (-2 Da) from the parent mass.
Carboxylic acid formation: Addition of 14 Daltons (+14 Da).
N-oxide formation: Addition of 16 Daltons (+16 Da) per oxidized nitrogen.
Running a baseline chromatogram against a forced-degradation reference standard will validate your sample's purity[1].
Part 2: Mechanistic & Workflow Visualizations
Fig 1: Dual oxidative degradation pathways of (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Fig 2: Optimal handling and storage workflow to ensure long-term API stability.
Part 3: Experimental Protocols
Protocol A: Inert Gas Purging and Aliquoting for Long-Term Storage
This protocol is a self-validating system designed to minimize freeze-thaw cycles and oxygen exposure.
Thermal Equilibration: Upon receiving the bulk API on dry ice, place the sealed container in a desiccator at room temperature for 2 hours. Causality: Opening a cold vial in a humid lab causes immediate water condensation on the powder, initiating hydrolytic and oxidative cascades[].
Vial Preparation: Pre-weigh sterile, amber glass vials (2 mL or 4 mL) equipped with PTFE-lined screw caps.
Aliquoting: Inside a controlled environment (preferably a nitrogen-filled glovebox, or a clean bench), divide the bulk powder into single-use aliquots (e.g., 5 mg per vial). Causality: Single-use aliquots prevent the repeated introduction of oxygen and moisture that occurs when sampling from a master vial.
Argon Displacement: If a glovebox is unavailable, insert an Argon gas line (fitted with a sterile pipette tip) into the vial, keeping the tip 1 cm above the powder. Flow low-pressure Argon for 15 seconds to displace the lighter atmospheric air.
Sealing & Storage: Cap the vial immediately while slowly withdrawing the Argon flow. Wrap the cap junction with Parafilm. Store all aliquots in a dedicated, temperature-monitored -20°C freezer[4].
Use this protocol to generate a reference standard of the oxidized degradants, allowing you to validate your HPLC-MS analytical methods[1][5].
Sample Preparation: Dissolve 1 mg of (2-Methyl-1,6-naphthyridin-3-yl)methanol in 1 mL of an inert solvent (e.g., HPLC-grade Acetonitrile).
Oxidative Stress Induction: Add 50 µL of 3% Hydrogen Peroxide (H₂O₂) to the solution.
Incubation: Incubate the mixture at 40°C for 24 hours protected from light.
Quenching: Quench the residual peroxide by adding a stoichiometric excess of sodium thiosulfate, or dilute the sample 1:10 in mobile phase.
Analysis: Inject the stressed sample into the LC-MS alongside a freshly prepared, unstressed control. Identify the +16 Da (N-oxide) and -2 Da (Aldehyde) peaks to establish your stability-indicating baseline[5].
Part 4: Quantitative Data & Diagnostics
Table 1: Comparative Storage Conditions & Expected Shelf-Life
Data synthesized from standard API stability testing frameworks[1][].
Storage Temperature
Atmosphere
Container Type
Light Exposure
Expected Shelf-Life ( >98% Purity)
-20°C
Argon / Nitrogen
Amber Glass (PTFE Cap)
Protected
> 24 Months (Optimal)
2-8°C
Argon / Nitrogen
Amber Glass (PTFE Cap)
Protected
12 - 18 Months
25°C (Room Temp)
Ambient Air
Clear Glass
Ambient Lab Light
< 3 Months (High risk of N-oxidation)
25°C (Room Temp)
Ambient Air
Plastic Microfuge Tube
Direct Sunlight
< 2 Weeks (Rapid photodegradation)
Table 2: Diagnostic Mass Shifts for LC-MS Monitoring
Addressing HPLC peak tailing issues for (2-Methyl-1,6-naphthyridin-3-yl)methanol quantitative analysis
Technical Support Center: Quantitative Analysis of (2-Methyl-1,6-naphthyridin-3-yl)methanol Welcome to the technical support center for the quantitative analysis of (2-Methyl-1,6-naphthyridin-3-yl)methanol via High-Perfo...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Quantitative Analysis of (2-Methyl-1,6-naphthyridin-3-yl)methanol
Welcome to the technical support center for the quantitative analysis of (2-Methyl-1,6-naphthyridin-3-yl)methanol via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent challenge of peak tailing. The following guide is structured in a question-and-answer format to provide direct, actionable solutions to problems you may encounter during your experiments.
Section 1: Understanding and Diagnosing Peak Tailing
Question 1: My peak for (2-Methyl-1,6-naphthyridin-3-yl)methanol is tailing. What are the primary causes for this with a basic compound like mine?
Answer:
Peak tailing for basic compounds like (2-Methyl-1,6-naphthyridin-3-yl)methanol in reversed-phase HPLC is a common issue that can compromise the accuracy and reproducibility of your quantitative analysis.[1][2] The most frequent cause is secondary interactions between your analyte and the stationary phase.[3][4]
(2-Methyl-1,6-naphthyridin-3-yl)methanol contains basic nitrogen groups. These groups can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1][3] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape.[1][3]
Here are the primary culprits:
Silanol Interactions: Free silanol groups on the silica surface are acidic and can form strong ionic interactions with the protonated basic sites on your molecule, especially at a mobile phase pH above 3.[1][2][3] This is the most common cause of peak tailing for basic compounds.[3]
Trace Metal Contamination: The silica matrix of the column packing can contain trace metals like iron or aluminum.[1] These metals can increase the acidity of neighboring silanol groups or act as direct chelation sites for your analyte, exacerbating peak tailing.[4][5]
Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is too close to the pKa of your compound, both the ionized and unionized forms of the molecule will be present.[6][7] This can lead to peak distortion, including tailing or splitting.[7]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including fronting or tailing.[3]
Physical Column Issues: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing peak tailing.[3]
The following diagram illustrates the primary interaction causing peak tailing for basic analytes.
Caption: Interaction between a basic analyte and an acidic silanol group.
Section 2: Mobile Phase Optimization
Question 2: How can I adjust my mobile phase to reduce peak tailing?
Answer:
Optimizing the mobile phase is often the most effective first step in addressing peak tailing. The goal is to minimize the unwanted secondary interactions between your analyte and the stationary phase.
1. Lower the Mobile Phase pH:
Operating at a low pH (typically ≤ 3) is a powerful strategy.[1][3] At this pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH) and therefore not ionized (Si-O⁻).[3][4] This suppresses the strong ionic interaction with your protonated basic analyte, significantly improving peak shape.[3][4]
Experimental Protocol: Low pH Mobile Phase Preparation
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
Add a suitable acidifier like formic acid or phosphoric acid to a concentration of 0.1% (v/v). Phosphoric acid is a good choice for UV detection due to its low UV cutoff.[8]
Measure the pH to ensure it is at or below 3.0.
Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter.[9]
Mix with the appropriate amount of organic modifier (e.g., acetonitrile or methanol). Always add the acid to the aqueous portion before mixing with the organic solvent.[10]
2. Use a Competing Base (Mobile Phase Additive):
Adding a small, basic compound to the mobile phase, such as triethylamine (TEA), can act as a "silanol suppressor."[11][12] TEA is a small molecule that will preferentially interact with the active silanol sites, effectively masking them from your larger analyte.[11][12]
Caution: While effective, TEA can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[11] It is also not ideal for LC-MS applications as it can cause ion suppression.
Experimental Protocol: Mobile Phase with TEA Additive
To your prepared aqueous mobile phase (e.g., buffered at a specific pH), add triethylamine to a final concentration of 5-20 mM (approximately 0.05-0.2% v/v).[11][13]
Adjust the pH to the desired value using an acid like phosphoric acid.
Filter and mix with the organic modifier as described previously.
3. Optimize Buffer Concentration:
The buffer in your mobile phase maintains a stable pH, which is critical for reproducible retention times and peak shapes for ionizable compounds.[6] A buffer concentration that is too low may not have the capacity to control the pH at the column head where the sample is introduced.[14]
Recommendation: Use a buffer concentration between 10-50 mM.[15] Increasing the buffer concentration can sometimes help to mask residual silanol activity and improve peak shape.[4][16]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound
The following diagram illustrates the troubleshooting workflow for mobile phase optimization.
Caption: Troubleshooting workflow for mobile phase optimization.
Section 3: Column Selection and Care
Question 3: I've optimized my mobile phase, but I still see some tailing. Could my column be the problem?
Answer:
Yes, the column is a critical factor. If mobile phase optimization doesn't fully resolve the issue, your next step is to evaluate your column choice and its condition.
1. Choose a Modern, High-Purity "Type B" Silica Column:
Older HPLC columns were often made with "Type A" silica, which has a higher metal content and more acidic silanol groups, leading to significant tailing for basic compounds.[1] Modern columns use high-purity, "Type B" silica with very low metal content.[1][4]
End-Capped Columns: Look for columns that are described as "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less interactive chemical group, effectively shielding them from your analyte.[2][3]
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within or at the end of the C18 chain. This feature provides an alternative, weaker interaction site for your basic analyte, which can improve peak shape. It also makes the phase more resistant to "dewetting" when using highly aqueous mobile phases.[18]
Alternative Stationary Phases: If tailing persists, consider phases other than C18. A Phenyl-Hexyl phase, for example, can offer different selectivity and improved peak shape for polar basic compounds, especially in highly aqueous mobile phases.[19][20]
2. Evaluate Column Health:
Over time, columns can degrade, especially under harsh conditions (e.g., high pH). This can lead to the exposure of more active silanol sites or physical damage to the packed bed.
Column Void: A sudden shock or pressure change can cause the packed bed to settle, creating a void at the inlet.[21][22] This will cause peak distortion for all analytes. You can check for this by reversing the column and running it (if the manufacturer allows). A significant change in performance indicates a potential inlet problem.
Contamination: Strongly retained compounds from previous injections can accumulate on the column, acting as new active sites and causing tailing.[21] A proper column cleaning and regeneration procedure is necessary.
Experimental Protocol: General Column Washing Procedure
Disconnect the column from the detector to prevent contamination.
Flush with your mobile phase without the buffer salts (e.g., water/organic mix) for 10-15 column volumes.[23]
Flush with 100% Acetonitrile for 10-15 column volumes.
Flush with 100% Isopropanol for 10-15 column volumes.
To remove strongly adsorbed basic compounds, a more aggressive wash may be needed. Consult your column manufacturer's guidelines for recommended regeneration solutions.
Store the column in an appropriate solvent (typically acetonitrile/water) as recommended by the manufacturer.[23]
3. Consider Hardware and System Effects:
Sometimes, the problem is not the column itself but other parts of the HPLC system.
Metal Contamination from the System: Metal components in the HPLC system (e.g., stainless steel tubing, frits) can leach metal ions that accumulate on the column, creating active sites for chelation.[4] This is particularly a concern with biocompatible (titanium-based) systems where certain solvents can cause titanium leaching.[24][25]
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening, which can appear as peak tailing.[2] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that connections are made properly to avoid dead volume.
References
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (1993). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry, 65(5), 659–667. [Link]
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
Collins, C. H. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
De Pra, M., Greco, G., Bartsch, N., George, E., Martin, M. M., & Steiner, F. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
MicroSolv Technology Corporation. (n.d.). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]
ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
ResearchGate. (n.d.). Other HPLC separations performed on polar stationary phases. Retrieved from [Link]
Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. [Link]
Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [Link]
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. [Link]
Avantor ACE. (n.d.). Column Care, Cleaning and Storage. Retrieved from [Link]
KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]
Li, G., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 18(9), 10896-10906. [Link]
Pyka-Pająk, A., & Dołowy, M. (2020). Stationary Phases for Green Liquid Chromatography. Molecules, 25(22), 5393. [Link]
International Journal of Pharmaceutical and Biological Science Archive. (2013, July 15). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. [Link]
(2-Methyl-1,6-naphthyridin-3-yl)methanol vs other naphthyridine derivatives in target binding efficacy
A Senior Application Scientist's Perspective on (2-Methyl-1,6-naphthyridin-3-yl)methanol and its Isomeric Congeners in Drug Discovery The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyr...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on (2-Methyl-1,6-naphthyridin-3-yl)methanol and its Isomeric Congeners in Drug Discovery
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged" structure in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds and engage in π-stacking interactions has made it a versatile framework for the design of potent and selective ligands for a diverse array of biological targets. While the specific derivative, (2-Methyl-1,6-naphthyridin-3-yl)methanol, remains a novel entity with limited publicly available binding data, a comprehensive analysis of its structural class and isomeric relatives provides invaluable insights for researchers in drug development.
This guide offers a comparative analysis of the target binding efficacy of various naphthyridine derivatives, with a focus on well-characterized examples from different isomeric classes. By examining the structure-activity relationships (SAR) and the quantitative binding data, we can extrapolate potential applications and guide future investigations into novel compounds like (2-Methyl-1,6-naphthyridin-3-yl)methanol.
The Diverse World of Naphthyridine Isomers: A Comparative Efficacy Overview
The positioning of the two nitrogen atoms within the bicyclic framework gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Each isomer presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, profoundly influencing its target binding profile.
1,8-Naphthyridine Derivatives: A Powerhouse in Oncology and Microbiology
The 1,8-naphthyridine core is arguably the most extensively studied isomer, with a rich history of producing clinically relevant molecules, including the pioneering antibacterial agent, nalidixic acid.[1] In recent years, their application has expanded significantly into oncology, with derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.[2][3][4]
The anticancer activity of 1,8-naphthyridine derivatives is often attributed to the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.[5] The planar naphthyridine ring system can intercalate into the DNA, while strategically placed substituents can interact with the enzyme, stabilizing the DNA-enzyme complex and leading to apoptotic cell death.
Table 1: In Vitro Cytotoxic Activity of Representative 1,8-Naphthyridine Derivatives
Structure-Activity Relationship (SAR) Insights for 1,8-Naphthyridines:
C3-Substituents are Critical: The nature of the substituent at the C3 position is a key determinant of cytotoxic potency. Carboxamide moieties, particularly those with halogenated phenyl rings, have shown significant activity.[7]
The Naphthyridine Core as a Pharmacophore: The consistent anticancer activity across a range of derivatives highlights the fundamental importance of the 1,8-naphthyridine scaffold.[7]
The 1,6-naphthyridine scaffold has emerged as a promising framework for the development of kinase inhibitors.[8][9][10] The nitrogen at position 6 can act as a crucial hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP and enabling potent and selective inhibition of various kinases.
Recent studies have highlighted the potential of 1,6-naphthyridine-2-one derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers.[11] Additionally, derivatives of this scaffold have been investigated as inhibitors of c-Met kinase and cyclin-dependent kinases 8 and 19 (CDK8/19).[9][10][12]
Table 2: Kinase Inhibitory Activity of Representative 1,6-Naphthyridine Derivatives
Structure-Activity Relationship (SAR) Insights for 1,6-Naphthyridines:
N6 as a Hinge-Binder: The nitrogen at the 6-position is critical for interacting with the hinge region of the kinase ATP-binding pocket.[8]
Substituents for Selectivity: Substituents at the C2 and C8 positions can be modified to achieve selectivity for different kinases.[8][9]
1,5-Naphthyridine Derivatives: Modulators of the TGF-β Signaling Pathway
Derivatives of the 1,5-naphthyridine scaffold have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[15][16][17] The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production, and its dysregulation is implicated in fibrosis and cancer.[16]
The 1,5-naphthyridine core serves as a scaffold to position substituents that interact with the ATP-binding site of ALK5, thereby blocking the downstream signaling cascade.
Table 3: ALK5 Inhibitory Activity of Representative 1,5-Naphthyridine Derivatives
Structure-Activity Relationship (SAR) Insights for 1,5-Naphthyridines:
Scaffold for Diverse Interactions: The 1,5-naphthyridine core provides a versatile platform for presenting substituents that can engage in various interactions within the ALK5 active site.[18]
Phenyl Ring Substitutions: Modifications to the phenyl ring substituents can significantly impact potency and selectivity.[18]
Signaling Pathway of TGF-β and its Inhibition by 1,5-Naphthyridine Derivatives
Caption: General workflow for an in vitro kinase inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.
[14][19][20][21][22]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.
Ligand Immobilization: Covalently attach the target protein (ligand) to the sensor chip surface.
Analyte Injection: Flow a solution containing the naphthyridine derivative (analyte) at different concentrations over the sensor surface.
Association Phase: Monitor the increase in the SPR signal as the analyte binds to the immobilized ligand.
Steady-State Phase: Allow the binding to reach equilibrium.
Dissociation Phase: Flow a buffer solution over the sensor surface to monitor the dissociation of the analyte from the ligand.
Regeneration: Inject a solution to remove the bound analyte and regenerate the sensor surface for the next cycle.
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Simplified workflow of a Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
[1][13][23][24][25]
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule.
Sample Preparation: Prepare solutions of the target protein and the naphthyridine derivative in the same buffer.
Loading the Calorimeter: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
Titration: Inject small aliquots of the ligand solution into the sample cell at regular intervals.
Heat Measurement: Measure the heat change after each injection.
Data Acquisition: Record the heat change as a function of the molar ratio of ligand to protein.
Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Caption: A schematic representation of the Isothermal Titration Calorimetry workflow.
Conclusion and Future Directions
The naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. This comparative guide illustrates the remarkable versatility of its isomers, each offering a distinct chemical space for targeting a wide range of biological macromolecules. While the 1,8- and 1,6-isomers have seen extensive development in oncology and kinase inhibition, respectively, the 1,5- and 2,7-isomers are rapidly emerging as valuable frameworks for modulating other important signaling pathways.
The absence of data for (2-Methyl-1,6-naphthyridin-3-yl)methanol underscores the vast, unexplored chemical space within the naphthyridine family. Future research should focus on the synthesis and systematic biological evaluation of such novel derivatives. By applying the robust experimental methodologies outlined in this guide, researchers can efficiently characterize the target binding efficacy, selectivity, and mechanism of action of new compounds, thereby accelerating the journey from a promising scaffold to a life-saving therapeutic.
References
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Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
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Validating the biological activity of (2-Methyl-1,6-naphthyridin-3-yl)methanol in target cell lines
Title: Validating the Biological Activity of (2-Methyl-1,6-naphthyridin-3-yl)methanol: A Comparative Guide to Pan-RAF Inhibition Target Audience: Researchers, Application Scientists, and Drug Development Professionals Co...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating the Biological Activity of (2-Methyl-1,6-naphthyridin-3-yl)methanol: A Comparative Guide to Pan-RAF Inhibition
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Assay Validation Guide
Introduction & Mechanistic Rationale
The 1,6-naphthyridine motif is a highly privileged, multivalent scaffold in medicinal chemistry[1]. Specifically, derivatives incorporating the (2-Methyl-1,6-naphthyridin-3-yl) moiety have emerged as critical structural components in the development of next-generation kinase inhibitors[2]. In oncology, this scaffold serves as the foundation for potent pan-RAF and RAF dimer inhibitors (such as LSN3074753 and analogs of LY3009120) designed to overcome the limitations of early-generation targeted therapies[3].
For application scientists and drug developers, validating the biological activity of (2-Methyl-1,6-naphthyridin-3-yl)methanol (hereafter referred to as 2-MNM )—either as a base scaffold or a synthesized derivative—requires a rigorous, self-validating experimental workflow.
The Causality of Pan-RAF Inhibition:
First-generation (e.g., Sorafenib) and second-generation (e.g., Vemurafenib) RAF inhibitors effectively bind to and inhibit BRAF V600E monomers. However, in cells harboring wild-type BRAF and mutant RAS (e.g., KRAS-mutant colorectal cancers), these inhibitors induce a phenomenon known as paradoxical activation [4]. By binding to one protomer of a RAF dimer, they inadvertently hyperactivate the other protomer, driving MEK/ERK signaling and accelerating tumor growth[4].
Derivatives of the 2-MNM scaffold act as "paradox breakers." They bind to both protomers of the RAF dimer (ARAF, BRAF, CRAF) with equal affinity, suppressing downstream signaling without inducing paradoxical pathway activation[5].
Caption: Mechanism of Action: 2-MNM derivatives inhibit both BRAF monomers and RAF dimers, avoiding paradoxical activation.
Comparative Profiling: 2-MNM Derivatives vs. Alternatives
To objectively benchmark a synthesized 2-MNM derivative, it must be compared against established clinical standards. The table below summarizes the expected pharmacological profile of an optimized 1,6-naphthyridine pan-RAF inhibitor (analogous to LSN3074753/LY3009120) against earlier generation alternatives[3][6].
Metric / Property
2-MNM Derivative (Pan-RAF)
Vemurafenib (2nd Gen)
Sorafenib (1st Gen)
Primary Target(s)
ARAF, BRAF, CRAF (Monomers & Dimers)
BRAF V600E (Monomer)
CRAF, BRAF, VEGFR, PDGFR
BRAF V600E IC₅₀
~5 - 10 nM
~31 nM
~38 nM
CRAF WT IC₅₀
~15 - 40 nM
>1000 nM
~6 nM
Paradoxical Activation
No (Paradox Breaker)
Yes (in RAS-mutant cells)
Yes (in RAS-mutant cells)
Efficacy in A375 (BRAF mut)
High (Complete pERK suppression)
High
Moderate
Efficacy in HCT116 (KRAS mut)
High (Inhibits RAF dimers)
None (Induces hyperproliferation)
Low
Experimental Validation Workflows
To ensure scientific integrity, the biological validation of 2-MNM must follow a self-validating system: moving from cell-free biochemical target engagement to cellular pathway suppression, and finally to phenotypic functional assays.
Caption: Sequential experimental workflow for validating 2-MNM biological activity in target cell lines.
Causality: Cellular assays are confounded by membrane permeability and efflux pumps. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay establishes direct target engagement and allows for the calculation of absolute IC₅₀ values across RAF isoforms.
Step-by-Step Protocol:
Reagent Preparation: Prepare 2x Kinase/Substrate mixture containing recombinant BRAF V600E or CRAF (0.5 nM final) and biotinylated MEK1 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-MNM derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).
Incubation: Add the Kinase/Substrate mixture to the compound. Incubate for 15 minutes at room temperature to allow compound-target binding.
Reaction Initiation: Add ATP (at the predetermined Kₘ for each isoform) to initiate the reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding EDTA. Add TR-FRET detection reagents (Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC).
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 615 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Causality: To prove that 2-MNM functions as a "paradox breaker," it must be tested in both BRAF-mutant (A375) and KRAS-mutant (HCT116) cell lines. If the compound is a true pan-RAF inhibitor, it will suppress pERK in both lines, unlike Vemurafenib which will spike pERK in HCT116[4].
Step-by-Step Protocol:
Cell Seeding: Seed A375 and HCT116 cells in 96-well plates at 1.5 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.
Starvation: Replace media with serum-free DMEM for 4 hours to reduce basal MEK/ERK signaling noise.
Treatment: Treat cells with the 2-MNM derivative (0.1 nM to 10 µM) and Vemurafenib (control) for 2 hours.
Lysis & Western Blot / In-Cell Western:
For In-Cell Western: Fix cells with 4% paraformaldehyde for 20 mins. Permeabilize with 0.1% Triton X-100.
Block with Odyssey Blocking Buffer for 1 hour.
Incubate overnight at 4°C with primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2.
Secondary Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.
Quantification: Image on a near-infrared scanner (e.g., LI-COR). Normalize the pERK signal to the total ERK signal to quantify pathway suppression.
Causality: Standard 2D monolayer cultures often overstate drug efficacy because all cells are uniformly exposed to the drug and oxygen. 3D spheroids accurately mimic the hypoxic core and diffusion gradients of solid tumors, providing a more reliable predictive model for in vivo efficacy.
Step-by-Step Protocol:
Spheroid Formation: Seed A375 and HCT116 cells (2,000 cells/well) in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 300 x g for 5 minutes to aggregate cells. Incubate for 72 hours until solid spheroids form.
Dosing: Add 2-MNM derivative dilutions directly to the spheroid media. Incubate for 5 to 7 days.
Viability Readout: Add CellTiter-Glo® 3D Reagent (optimized for penetrating 3D structures) equal to the volume of cell culture medium present in each well.
Lysis: Shake the plate vigorously for 5 minutes to induce lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.
Analysis: Record luminescence. Calculate the EC₅₀ for cell viability inhibition. A successful pan-RAF 2-MNM derivative will show potent EC₅₀ values in both cell lines, confirming its ability to bypass KRAS-mediated resistance.
References
WO2013134298A1 - Raf inhibitor compounds
Source: Google Patents
URL
Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Mouse PDX Trial Suggests Synergy of Concurrent Inhibition of RAF and EGFR in Colorectal Cancer with BRAF or KRAS Mutations
Source: Clinical Cancer Research (AACR Journals)
URL:[Link]
Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer
Source: PMC (National Institutes of Health)
URL:[Link]
A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer
Source: Molecular Cancer Therapeutics (AACR Journals)
URL:[Link]
Comparative analysis of green chemistry synthesis routes for (2-Methyl-1,6-naphthyridin-3-yl)methanol
Introduction: The Imperative for Greener Pharmaceutical Synthesis In the landscape of modern drug development, the synthesis of active pharmaceutical ingredients (APIs) is under intense scrutiny, not only for efficacy an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Greener Pharmaceutical Synthesis
In the landscape of modern drug development, the synthesis of active pharmaceutical ingredients (APIs) is under intense scrutiny, not only for efficacy and purity but also for its environmental footprint. The principles of green chemistry—preventing waste, maximizing atom economy, using safer solvents and reagents, and increasing energy efficiency—are no longer aspirational goals but critical metrics for sustainable and economically viable pharmaceutical manufacturing.
(2-Methyl-1,6-naphthyridin-3-yl)methanol is a key structural motif and building block in medicinal chemistry. The 1,6-naphthyridine core is found in compounds with a wide range of biological activities, including potential antitumor and kinase inhibitory properties.[1] Consequently, developing efficient and environmentally benign routes to this intermediate is of significant interest to researchers and drug development professionals.
This guide provides a comparative analysis of three distinct synthetic routes to (2-Methyl-1,6-naphthyridin-3-yl)methanol. We will begin with a conventional, multi-step batch synthesis to establish a baseline. We will then explore two alternative routes designed around core green chemistry principles: a microwave-assisted, one-pot condensation and a continuous flow hydrogenation process. By examining the experimental methodologies, reaction efficiencies, and environmental impact of each approach, this guide aims to provide a clear, data-driven framework for selecting a sustainable synthetic strategy.
Route A: Conventional Multi-Step Batch Synthesis (The Baseline)
This route represents a traditional approach, often characterized by multiple discrete steps involving intermediate isolation, the use of stoichiometric reagents, and reliance on conventional heating methods with volatile organic solvents (VOCs).
Plausible Synthetic Pathway
The synthesis begins with the construction of the naphthyridine core via a modified Friedländer-type condensation, followed by esterification and subsequent reduction. This pathway, while effective, exemplifies a classic synthesis paradigm with significant opportunities for green optimization.
Proper management of heterocyclic compounds like (2-Methyl-1,6-naphthyridin-3-yl)methanol requires strict adherence to environmental and operational safety protocols. Because nitrogenous aromatic heterocycles present uni...
Author: BenchChem Technical Support Team. Date: April 2026
Proper management of heterocyclic compounds like (2-Methyl-1,6-naphthyridin-3-yl)methanol requires strict adherence to environmental and operational safety protocols. Because nitrogenous aromatic heterocycles present unique challenges regarding environmental persistence and combustion byproducts, standard "pour-down-the-drain" or generic organic disposal methods are critically insufficient.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of (2-Methyl-1,6-naphthyridin-3-yl)methanol.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is vital to understand the physicochemical properties of the target compound. (2-Methyl-1,6-naphthyridin-3-yl)methanol is a nitrogen-containing fused aromatic system.
Rigid aromatic structure indicates high environmental persistence.
Anticipated Hazards
Irritant (Skin/Eye/Respiratory), Harmful if Swallowed
Mandates the use of specific PPE and engineering controls during handling.
Mechanistic Insights: The "Why" Behind the Protocol
To build a culture of safety, researchers must understand the causality behind disposal rules. The disposal of (2-Methyl-1,6-naphthyridin-3-yl)methanol is governed by two primary mechanistic factors:
Environmental Persistence (Ecotoxicity): Naphthyridine-based compounds possess a rigid, fused aromatic system that makes them highly stable[3]. Ecotoxicological assessments of similar naphthyridine derivatives demonstrate that they are "Not Readily Biodegradable," frequently showing 0% degradation over a standard 28-day manometric respirometry test[4]. Consequently, discharging these compounds into the sanitary sewer system leads to long-term environmental persistence and potential aquatic toxicity[4][5].
Combustion Chemistry & NOx Emissions: Because this compound is a nitrogenous organic molecule, its thermal decomposition requires specialized handling. Standard, low-temperature incineration can release toxic nitrogen oxides (NOx), contributing to atmospheric pollution[6]. Therefore, regulatory standards mandate that such waste be processed in an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful emissions[7].
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system . Each step contains a verification checkpoint to ensure that downstream reactions or regulatory violations do not occur.
Step 1: Classification & Segregation
Action: Classify the material and any associated solvent wash as Halogen-Free Organic Waste [8].
Causality: Segregating halogenated from non-halogenated waste prevents the formation of highly toxic dioxins during incineration. Furthermore, ensure this waste is strictly segregated from strong oxidizers and mineral acids to prevent exothermic reactions[9].
Validation Checkpoint: Review the experimental workflow. Did the process involve any halogenated solvents (e.g., DCM, Chloroform)? If yes, the waste must be reclassified as Halogenated Organic Waste.
Step 2: Primary Packaging
Action: Collect the waste in a chemically compatible container, such as High-Density Polyethylene (HDPE) or a glass Winchester bottle[9].
Causality: Naphthyridines dissolved in organic solvents can degrade certain low-density plastics.
Validation Checkpoint: If the waste is in a liquid solvent solution, verify that the container is filled to no more than 3/4 capacity to safely allow for vapor expansion[9].
Step 3: GHS & RCRA Labeling
Action: Apply a compliant hazardous waste label immediately upon adding the first drop/grain of waste to the container[10]. List "(2-Methyl-1,6-naphthyridin-3-yl)methanol" explicitly alongside any solvents used.
Causality: "Unknown" chemical waste triggers expensive, mandatory analytical characterization by environmental agencies before it can be legally transported.
Step 4: Temporary Storage & Spill Response
Action: Store the sealed container in secondary containment within a designated, well-ventilated hazardous waste accumulation area, away from direct sunlight and heat sources[10].
Spill Protocol: In the event of a spill, do not use water. Absorb liquid solutions with an inert dry material (e.g., vermiculite or sand) and sweep up solid powders using non-sparking tools[5]. Place the absorbed material into a hazardous waste bag[10].
Step 5: Final Disposal Transfer
Action: Transfer the sealed, labeled containers to your facility's Environmental Health and Safety (EHS) department. Specify that the waste requires [7].
Process Visualization
The following diagram illustrates the validated operational workflow for processing naphthyridine-based chemical waste, ensuring zero environmental discharge.
Caption: Workflow for the segregation, packaging, and high-temperature incineration of naphthyridine waste.
References
Disposal of Chemical Waste - Safety Office. University of Cambridge. [Link]
Treatment and Disposal of Chemical Wastes in Daily Laboratory Work. NOP. [Link]
Registration Dossier - Ecotoxicological Information. European Chemicals Agency (ECHA).[Link]
Advanced Laboratory Safety and Handling Protocol: (2-Methyl-1,6-naphthyridin-3-yl)methanol
As drug development pushes toward highly targeted therapies, the synthesis of advanced kinase inhibitors frequently relies on complex heterocyclic intermediates. (2-Methyl-1,6-naphthyridin-3-yl)methanol (Molecular Formul...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pushes toward highly targeted therapies, the synthesis of advanced kinase inhibitors frequently relies on complex heterocyclic intermediates. (2-Methyl-1,6-naphthyridin-3-yl)methanol (Molecular Formula: C₁₀H₁₀N₂O; MW: 174.20 g/mol ) is a critical building block, most notably utilized in the synthesis of novel Raf kinase inhibitors designed to target the Ras/Raf/MEK/MAPK signaling cascade[1][2].
While its role in oncology research is invaluable, the naphthyridine core presents specific handling challenges. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causality-driven framework for the safe handling, weighing, and disposal of this compound.
Toxicological Profile & Mechanistic Hazards
To design an effective safety protocol, we must first understand why the compound is hazardous. Naphthyridine derivatives are nitrogen-containing heterocycles that can act as DNA intercalators or interact non-specifically with cellular proteins. Furthermore, the primary alcohol moiety (-CH₂OH) can undergo enzymatic oxidation in vivo to form reactive aldehydes.
Based on structural analogs and standardized safety data for naphthyridine derivatives, this compound is classified under the Globally Harmonized System (GHS) as an acute oral toxicant and a severe irritant[3][4].
Table 1: Quantitative Hazard Data and Exposure Limits
Nitrogen lone pairs interact with mucosal membranes, causing severe eye (H319) and respiratory (H335) irritation.
Vapor Pressure
Negligible at 25°C
Primary inhalation risk is from aerosolized dust during mechanical transfer, not vapor.
Occupational Exposure Band
OEB 3 (Estimated)
Target limit: 10–100 μg/m³. Requires local exhaust ventilation (LEV) for all powder handling.
Personal Protective Equipment (PPE) Matrix
Listing PPE is insufficient; understanding the chemical compatibility and failure modes of your protective gear is critical for true laboratory safety. Because (2-Methyl-1,6-naphthyridin-3-yl)methanol is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, the PPE matrix must account for both dry powder and solvent-mediated exposure.
Table 2: Required PPE and Causal Justification
PPE Category
Specification
Causal Justification & Failure Prevention
Gloves
Double-layered Nitrile (EN 374 compliant, >0.11mm thickness)[3]
Causality: Standard latex is rapidly permeated by DMSO/DMF, which act as carrier solvents that drag the dissolved API through the dermal barrier. Nitrile provides superior chemical resistance.
Eye Protection
Tightly fitting safety goggles (EN 166 or NIOSH approved)[3]
Causality: Safety glasses with side shields do not prevent fine airborne dust from settling on the conjunctiva, which leads to severe irritation (H319).
Causality: Prevents accumulation of micro-dust on personal clothing, eliminating the risk of secondary exposure outside the laboratory.
Standard Operating Procedure: Safe Handling & Weighing
The highest risk of exposure occurs during the transfer of dry powder from the source container to the reaction vessel. The following protocol is designed as a self-validating system —each step contains a physical check to confirm the safety boundary is intact.
Methodology: High-Containment Weighing Protocol
Environmental Validation:
Action: Turn on the analytical balance inside the ventilated powder weighing hood (LEV).
Validation: Hold a Kimwipe near the lower edge of the sash. The wipe must be visibly pulled inward, confirming negative pressure. Do not proceed if the wipe hangs straight.
Static Dissipation:
Action: Wipe the exterior of the compound bottle and the weighing spatula with an anti-static ionizing brush or a wipe lightly dampened with 70% isopropanol.
Causality: Naphthyridine powders easily build static charge. Dissipating this charge prevents the powder from "jumping" off the spatula and aerosolizing.
Aseptic Transfer:
Action: Uncap the vial only when fully inside the LEV. Transfer the desired mass (e.g., 50 mg) into a pre-tared, anti-static weigh boat.
Validation: Place a secondary damp Kimwipe adjacent to the balance. If any micro-spill occurs, it will immediately adhere to the moisture rather than dispersing, validating your containment zone.
Solubilization & Sealing:
Action: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the hood. Cap tightly and vortex.
Causality: Handling the compound in its liquid state eliminates the inhalation hazard, allowing safe transport to the benchtop.
Caption: Operational logic and exposure control workflow for handling naphthyridine derivatives.
Spill Response and Decontamination Workflow
In the event of a spill, dry sweeping is strictly prohibited as it forces the fine (2-Methyl-1,6-naphthyridin-3-yl)methanol powder into the air[3][4].
Methodology: Localized Spill Response Protocol
Isolate & Alert: Immediately stop work. Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the immediate 5-foot radius to allow aerosols to settle.
Containment via Wet-Wiping:
Action: Do not spray solvent directly onto the powder. Instead, heavily saturate absorbent pads with a solvent that dissolves the compound (e.g., ethanol or isopropanol) or soapy water.
Causality: Wetting the pad rather than the powder prevents the mechanical force of the spray from aerosolizing the API.
Chemical Capture: Gently place the saturated pads over the spilled powder. Allow 2-3 minutes for the powder to dissolve and absorb into the pad via capillary action.
Verification & Waste Segregation: Wipe the area inward from the edges to the center. Use a UV lamp (365 nm) to check for residual compound, as many naphthyridine derivatives exhibit native fluorescence. Place all cleaning materials into a sealed, labeled hazardous waste bag.
Waste Disposal Plan
Because (2-Methyl-1,6-naphthyridin-3-yl)methanol is an active pharmaceutical intermediate, it must not be discharged into municipal wastewater or general trash[4].
Solid Waste: All contaminated weigh boats, spatulas, and PPE must be placed in a puncture-resistant, biohazard/chemical waste bin designated for "Trace Contaminated Solids."
Liquid Waste: Halogen-free organic waste streams (if dissolved in DMSO/Ethanol) or Halogenated waste streams (if dissolved in DCM/Chloroform).
Labeling: Waste containers must explicitly list "Naphthyridine derivative" to alert waste management facilities of the nitrogenous heterocyclic content, which dictates specific high-temperature incineration protocols to prevent the release of toxic NOₓ gases.
References
Google Patents. (2013). WO2013134298A1 - Raf inhibitor compounds[2]. Retrieved from